4-Bromoisoindolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRICULVJRGSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619878 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-15-9 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromoisoindolin-1-one from 3-bromo-2-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 4-Bromoisoindolin-1-one, a valuable intermediate in organic and pharmaceutical synthesis, starting from 3-bromo-2-(bromomethyl)benzonitrile.[1] The synthesis involves an initial hydrolysis of the nitrile to a primary amide, followed by an intramolecular cyclization to yield the target isoindolinone.
Synthetic Pathway Overview
The conversion of 3-bromo-2-(bromomethyl)benzonitrile to this compound is achieved through a two-step process:
-
Step 1: Hydrolysis of 3-bromo-2-(bromomethyl)benzonitrile. The nitrile functional group is selectively hydrolyzed to a primary amide, yielding 3-bromo-2-(bromomethyl)benzamide. This transformation can be achieved under controlled acidic or basic conditions.
-
Step 2: Intramolecular Cyclization. The resulting 3-bromo-2-(bromomethyl)benzamide undergoes an intramolecular nucleophilic substitution reaction, where the amide nitrogen displaces the benzylic bromide to form the five-membered lactam ring of this compound.
Experimental Protocols
Step 1: Synthesis of 3-bromo-2-(bromomethyl)benzamide
The hydrolysis of nitriles to primary amides can be accomplished under various conditions.[2][3][4] A mild method using a biphasic system with a phase transfer catalyst or controlled acid/base hydrolysis is recommended to avoid over-hydrolysis to the carboxylic acid and to preserve the reactive bromomethyl group.
Method A: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-(bromomethyl)benzonitrile in a mixture of tert-butanol and a stoichiometric amount of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Method B: Base-Mediated Hydrolysis with Hydrogen Peroxide
A mild method for converting nitriles to amides involves the use of an alkaline solution of hydrogen peroxide.[5]
-
Reaction Setup: Dissolve 3-bromo-2-(bromomethyl)benzonitrile in a suitable solvent such as ethanol or a mixture of dioxane and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide (30% solution) at a controlled temperature (e.g., 0-10 °C).
-
Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude 3-bromo-2-(bromomethyl)benzamide is purified by column chromatography or recrystallization.
| Parameter | Method A (Acid-Catalyzed) | Method B (Base-Mediated) |
| Reagents | Concentrated HCl, tert-butanol | NaOH, H₂O₂, Ethanol/Dioxane |
| Temperature | 40-50 °C | 0 °C to Room Temperature |
| Typical Yield | Moderate to Good | Good to High |
| Key Considerations | Careful monitoring to prevent over-hydrolysis. | Control of exotherm during H₂O₂ addition. |
Table 1: Comparison of Hydrolysis Methods for 3-bromo-2-(bromomethyl)benzonitrile.
Step 2: Synthesis of this compound
The intramolecular cyclization of 3-bromo-2-(bromomethyl)benzamide proceeds readily in the presence of a base. The amide nitrogen acts as a nucleophile, displacing the bromide of the bromomethyl group to form the lactam ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified 3-bromo-2-(bromomethyl)benzamide in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition: Add a suitable base to the solution. A non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is often used. Alternatively, an aqueous ammonia solution can be used, which acts as both a base and a source of the amide nitrogen in a one-pot reaction from a corresponding ester precursor.[1][6][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by flash chromatography on silica gel.[1][6][7]
| Parameter | Value | Reference |
| Starting Material | 3-bromo-2-(bromomethyl)benzamide | - |
| Solvent | Tetrahydrofuran (THF) or DMF | [1],[6] |
| Base | NaH, K-tert-butoxide, or aq. NH₃ | [1],[6],[7] |
| Temperature | Room Temperature to mild heating | [1],[6] |
| Typical Yield | 80-95% | [1],[7] |
| Purification | Flash Chromatography (e.g., Dichloromethane/Methanol gradient) | [1],[6] |
Table 2: Reaction Conditions for the Intramolecular Cyclization to this compound.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance | CAS Number |
| 3-bromo-2-(bromomethyl)benzonitrile | C₈H₅Br₂N | 274.94 g/mol | Solid | Not widely published |
| 3-bromo-2-(bromomethyl)benzamide | C₈H₈Br₂NO | 293.96 g/mol | Solid | - |
| This compound | C₈H₆BrNO | 212.04 g/mol | White solid | 337536-15-9 |
Table 3: Physicochemical data of key compounds in the synthesis.[8]
Reaction Yields and Purity
| Step | Product | Typical Yield | Purity |
| 1 | 3-bromo-2-(bromomethyl)benzamide | 70-85% | >95% after purification |
| 2 | This compound | 80-95% | >98% after chromatography |
Table 4: Summary of typical reaction yields and product purities.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
This comprehensive guide provides the necessary details for the successful synthesis of this compound from 3-bromo-2-(bromomethyl)benzonitrile. The described protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. This compound | 337536-15-9 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoisoindolin-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom on the isoindolinone core, provides a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for researchers in the field.
Chemical Properties and Structure
The chemical structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. The bromine atom is substituted at the 4-position of the isoindolinone core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.04 g/mol | [3] |
| CAS Number | 337536-15-9 | [2] |
| Appearance | White solid | [2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |
| logP (calculated) | 1.6925 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Structure Diagram:
Caption: Chemical structure of this compound.
Detailed crystallographic data, including precise bond lengths and angles, are not currently available in the public domain. X-ray crystallography studies would be required to elucidate the exact three-dimensional structure and packing of the molecule in the solid state.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene and amine protons of the isoindolinone ring. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7-8 ppm). The CH₂ group protons would likely appear as a singlet, and the NH proton would also be a singlet, the chemical shift of which can be variable.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon would be the most downfield signal (around δ 170 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon would appear further upfield.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected frequencies include:
-
N-H stretch: A sharp peak around 3200-3400 cm⁻¹
-
C=O stretch (lactam): A strong absorption band in the region of 1680-1700 cm⁻¹
-
C-N stretch: Around 1200-1350 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹
2.3. Mass Spectrometry (MS)
In a mass spectrum, this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 211 and 213. Fragmentation would likely involve the loss of Br, CO, and other small fragments.
Experimental Protocols
Synthesis of this compound[2]
This protocol describes the synthesis of this compound from methyl 3-bromo-2-(bromomethyl)benzoate.
Materials:
-
Methyl 3-bromo-2-(bromomethyl)benzoate
-
Tetrahydrofuran (THF)
-
30% aqueous ammonia
-
Ethyl acetate
-
2M Citric acid
-
Magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 30% aqueous ammonia (10 mL) to the cooled solution.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Separate the organic layer and dry it over magnesium sulfate.
-
Filter the solution and remove the solvent by evaporation under reduced pressure to yield an orange oil.
-
Dissolve the oil in a minimum amount of dichloromethane.
-
Purify the product by flash chromatography on a silica gel column, eluting with a solvent gradient of dichloromethane/methanol (9:1).
-
Collect the fractions containing the product and evaporate the solvent to obtain this compound as a white solid (1.5 g, 80% yield).
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Reactivity and Potential Applications
This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom.[2] This site can be functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
4.1. Cross-Coupling Reactions
The aryl bromide moiety of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions.
-
Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex. This is a powerful method for synthesizing N-aryl and N-heteroaryl derivatives.
Logical Relationship of Cross-Coupling Reactions:
Caption: Potential synthetic pathways from this compound.
These synthetic routes open up possibilities for creating libraries of novel compounds for screening in drug discovery programs. The isoindolinone core is a privileged scaffold found in various biologically active molecules, and the ability to readily functionalize the 4-position makes this compound a key building block for medicinal chemists.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals. This guide has summarized its known chemical properties, provided a detailed synthesis protocol, and outlined its potential reactivity in key cross-coupling reactions. Further experimental investigation into its physical and spectroscopic properties, as well as its crystal structure, would provide a more complete understanding of this important molecule and facilitate its broader application in chemical research and drug discovery.
References
An In-depth Technical Guide on the Spectroscopic Data of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisoindolin-1-one, a valuable intermediate in pharmaceutical synthesis.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 4-Bromo-2,3-dihydro-1H-isoindol-1-one
-
Molecular Weight: 212.04 g/mol [3]
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | H-7 |
| ~7.50 | t | 1H | H-6 |
| ~7.30 | d | 1H | H-5 |
| ~6.50 (broad s) | s | 1H | NH |
| ~4.50 | s | 2H | CH₂ (Benzylic) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Amide) |
| ~145.0 | C-7a |
| ~135.0 | C-3a |
| ~132.0 | C-6 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~120.0 | C-4 (C-Br) |
| ~45.0 | CH₂ (Benzylic) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |
| ~1300 | Medium | C-N Stretch |
| ~750 | Strong | C-H Bend (Ortho-disubstituted) |
| ~600 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 211, 213 | ~1:1 ratio | [M]⁺, [M+2]⁺ (presence of Br) |
| 183, 185 | ~1:1 ratio | [M-CO]⁺ |
| 132 | [M-Br]⁺ | |
| 104 | [M-Br-CO]⁺ |
Experimental Protocols
3.1 Synthesis of this compound
A common synthetic route involves the reaction of 3-bromo-2-(bromomethyl)benzoate with ammonia.[1][2]
-
Diagram of Synthesis Workflow
-
Detailed Protocol: To a solution of methyl 3-bromo-2-(bromomethyl)benzoate in tetrahydrofuran (THF) at 0 °C, aqueous ammonia is added. The mixture is stirred at room temperature for several hours. After reaction completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a weak acid (e.g., citric acid). The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography.[1][2]
3.2 NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[4] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[5]
-
Data Acquisition: For ¹H NMR, standard acquisition parameters include a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
3.4 Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] The solution should be filtered to remove any particulate matter.[6]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common choice for this type of analysis.[6]
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion peak.
Potential Signaling Pathway Involvement
While the specific biological activities of this compound are not extensively documented, related isoindolinone structures have shown potential as anticancer agents, including the inhibition of carbonic anhydrase.[7] This suggests a hypothetical involvement in signaling pathways related to cancer cell proliferation and survival.
-
Hypothetical Signaling Pathway
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound | 337536-15-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-Bromoisoindolin-1-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 4-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on providing robust, standardized protocols to enable researchers to generate reliable data in their own laboratories. Adherence to these methodologies will ensure data quality and comparability across different research and development settings.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter that influences its bioavailability, formulation development, and in vitro assay performance.[1][2] The following sections detail the protocols for determining both the kinetic and thermodynamic solubility of this compound in various organic solvents.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (Template)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (µM) | Method |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Thermodynamic | ||
| N,N-Dimethylformamide (DMF) | 36.7 | Thermodynamic | ||
| Tetrahydrofuran (THF) | 7.6 | Thermodynamic | ||
| Dichloromethane (DCM) | 9.1 | Thermodynamic | ||
| Acetonitrile | 37.5 | Thermodynamic | ||
| Methanol | 32.7 | Thermodynamic | ||
| Ethanol | 24.6 | Thermodynamic | ||
| Acetone | 20.7 | Thermodynamic | ||
| Ethyl Acetate | 6.0 | Thermodynamic | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~80 | Kinetic |
Experimental Protocols
This method determines the saturation solubility of a compound when it is in equilibrium with the undissolved solid, providing a true measure of its solubility.[3][4]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the selected organic solvent.
-
Seal the vials and place them in a thermomixer or orbital shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[5][6][7][8] This method is particularly useful for identifying potential solubility issues early in the development process.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV plate reader
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of this compound into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5][6]
Stability Profile of this compound
Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9][10] This section outlines protocols for forced degradation and photostability studies as recommended by the International Council for Harmonisation (ICH) guidelines.
Data Presentation
Table 2 provides a template for summarizing the results of forced degradation studies, highlighting the percentage of degradation under various stress conditions.
Table 2: Forced Degradation of this compound (Template)
| Stress Condition | Time | % Degradation | Major Degradants (if identified) |
| 0.1 M HCl | 24, 48, 72 h | ||
| 0.1 M NaOH | 24, 48, 72 h | ||
| 3% H₂O₂ | 24, 48, 72 h | ||
| Heat (80°C) | 24, 48, 72 h | ||
| Photostability (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours, Integrated near UV ≥ 200 watt hours/m² |
Experimental Protocols
Forced degradation studies, or stress testing, are designed to deliberately degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Temperature-controlled oven
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.
Photostability testing is conducted to evaluate the effect of light on the drug substance.[14][15][16] The ICH Q1B guideline provides a standardized approach for this assessment.[17][18]
Materials:
-
This compound (solid and in solution)
-
Chemically inert and transparent containers
-
Photostability chamber equipped with a light source that provides both visible and UVA light (e.g., xenon lamp or a combination of fluorescent lamps)
-
Validated chemical actinometric system to measure light exposure
Procedure:
-
Expose samples of solid this compound and its solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.
-
Compare the results to determine the extent of photodegradation.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. gmpsop.com [gmpsop.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. veeprho.com [veeprho.com]
- 13. acdlabs.com [acdlabs.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. jordilabs.com [jordilabs.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Bromoisoindolin-1-one
For Immediate Release
[City, State] – A comprehensive technical guide has been compiled detailing the discovery, historical evolution, and synthetic methodologies of 4-Bromoisoindolin-1-one, a pivotal building block in contemporary drug discovery and development. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated overview of the synthesis of this critical isoindolinone derivative.
The isoindolinone scaffold has been a subject of scientific interest for many years, found in a variety of naturally occurring substances and forming the core of numerous biologically active compounds.[1] While the broader family of isoindolinones has a rich history, the specific journey of this compound is more contemporary, driven by its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents.[2]
A Modern Synthesis Emerges
The most prominently documented and widely utilized synthesis of this compound is a modern, multi-step process commencing from 3-bromo-2-methylbenzoic acid. This approach has become the standard due to its efficiency and the commercial availability of the starting materials.
The synthesis begins with the esterification of 3-bromo-2-methylbenzoic acid, followed by a free-radical bromination of the methyl group to yield methyl 3-bromo-2-(bromomethyl)benzoate. The final and crucial step involves a cyclization reaction with ammonia to form the lactam ring of the isoindolinone core.[2][3]
Key Synthetic Pathway
Caption: Key synthetic pathway to this compound.
Quantitative Analysis of the Synthesis
The following tables provide a summary of the quantitative data for the key reaction steps in the synthesis of this compound, based on reported experimental protocols.
Table 1: Esterification of 3-Bromo-2-methylbenzoic acid
| Parameter | Value |
| Reactants | |
| 3-Bromo-2-methylbenzoic acid | 1.0 eq |
| Methanol (MeOH) | Solvent |
| Sulfuric Acid (H₂SO₄) | Catalyst |
| Conditions | |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~98% |
Table 2: Bromination of Methyl 3-bromo-2-methylbenzoate
| Parameter | Value |
| Reactants | |
| Methyl 3-bromo-2-methylbenzoate | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | Catalyst |
| Carbon Tetrachloride (CCl₄) | Solvent |
| Conditions | |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Yield | Not explicitly stated, but used directly in the next step. |
Table 3: Cyclization to this compound
| Parameter | Value |
| Reactants | |
| Methyl 3-bromo-2-(bromomethyl)benzoate | 1.0 eq |
| Ammonia (aqueous solution) | Excess |
| Tetrahydrofuran (THF) | Solvent |
| Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Yield | ~80% |
Detailed Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established laboratory procedures.[2][3]
Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate
To a solution of 3-bromo-2-methylbenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated to yield methyl 3-bromo-2-methylbenzoate.
Step 2: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate
Methyl 3-bromo-2-methylbenzoate is dissolved in carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, are added. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The mixture is then cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated to give the crude methyl 3-bromo-2-(bromomethyl)benzoate, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
The crude methyl 3-bromo-2-(bromomethyl)benzoate is dissolved in tetrahydrofuran and cooled to 0°C. An excess of aqueous ammonia is added, and the reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a weak acid (e.g., citric acid solution). The organic layer is separated, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated. The crude product is then purified by chromatography on silica gel to afford this compound as a solid.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Historical Perspective and the Rise of Modern Methods
While a definitive "discovery" of this compound in the classical sense is not clearly documented in early chemical literature, its emergence is intrinsically linked to the broader development of isoindolinone chemistry. The isoindolinone core structure has been known for over a century, with early synthetic methods often involving harsh conditions and limited substrate scope.
The synthesis of halogenated isoindolinones, including bromo-substituted derivatives, gained significant traction with the advent of modern synthetic methodologies in the latter half of the 20th century and into the 21st century. The development of selective brominating agents like N-Bromosuccinimide (NBS) and the refinement of cyclization reactions have been instrumental.
The specific synthesis of this compound, as detailed above, is a product of this evolution. Its importance grew with the increasing demand for specifically functionalized building blocks in medicinal chemistry. The 4-bromo substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This strategic importance has cemented the current synthetic route as a key process in the production of advanced pharmaceutical intermediates.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] Its utility stems from the presence of the reactive bromine atom, which allows for the facile introduction of various substituents at the 4-position of the isoindolinone ring system. This has made it a key component in the development of novel therapeutics targeting a variety of diseases.
This technical guide provides a foundational understanding of the synthesis of this compound, from its historical context to the detailed practicalities of its modern-day preparation. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.
References
The Emerging Therapeutic Potential of 4-Bromoisoindolin-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Among these, 4-bromoisoindolin-1-one has emerged as a key intermediate in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth overview of this compound derivatives, their synthesis, and their burgeoning potential in oncology and neuroprotection, with a focus on their activity as PARP inhibitors.
Synthesis of the this compound Core
The foundational this compound structure is a versatile starting point for the development of a diverse library of derivatives. A common synthetic route involves the cyclization of a substituted benzamide precursor.
General Synthesis Protocol
A widely utilized method for the preparation of this compound is through the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with ammonia.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: Dissolve methyl 3-bromo-2-(bromomethyl)benzoate in an appropriate organic solvent, such as tetrahydrofuran (THF), in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
-
Ammonolysis: Cool the solution to 0°C and add a solution of aqueous ammonia.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an extended period (typically 18-24 hours) to ensure complete cyclization.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a weak acid (e.g., citric acid solution) to neutralize any excess ammonia and facilitate separation.
-
Purification: The organic layer is washed, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is evaporated. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.
Biological Activities of this compound Derivatives
The strategic placement of the bromine atom at the 4-position of the isoindolin-1-one core provides a handle for further chemical modification, leading to derivatives with a range of biological activities. The primary areas of investigation for these compounds are in cancer therapy, particularly as PARP inhibitors, and in the treatment of neurological disorders.
Anticancer Activity: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and cancer cell death. The isoindolin-1-one scaffold has been identified as a potent pharmacophore for PARP inhibition.
While specific quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the broader class of isoindolinones has shown significant promise. For instance, various isoindolinone derivatives have been reported to exhibit PARP inhibitory activity in the nanomolar range.
Table 1: Representative PARP Inhibitory Activity of Isoindolinone Derivatives
| Compound Class | Target | IC50 (nM) | Reference |
| 3-Oxoisoindoline-4-carboxamides | PARP-1 | Modest to Good Activity | [2] |
| Phthalazinone Derivatives | PARP-1 | IC50 = 27.89 nM (Olaparib) | [3] |
| Quinazolinone Derivatives | PARP-1 | IC50 = 30.38 nM | [3] |
It is hypothesized that the bromine atom at the 4-position can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of the derivatives, potentially leading to enhanced potency and selectivity.
Experimental Protocol: PARP1 Chemiluminescent Assay
This protocol is adapted from established methods to determine the in vitro inhibitory activity of compounds against PARP1.
-
Plate Preparation: Use a 96-well plate coated with histones. Wash the plate multiple times with a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Mixture: Prepare a master mix containing PARP1 assay buffer, biotinylated NAD+, and activated DNA.
-
Assay Initiation: Add the reaction mixture and the test compound to the wells. Initiate the reaction by adding the PARP1 enzyme. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP reaction to occur.
-
Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.
Neuroprotective Activity
The isoindolinone core is also being investigated for its potential in treating neurodegenerative diseases. While specific studies on 4-bromo derivatives are limited, related structures have shown promise. For example, certain isoindolinone derivatives have been explored as inhibitors of enzymes implicated in Alzheimer's disease and as modulators of serotonin receptors. The bromine atom can be a key feature for tuning the lipophilicity and brain penetrance of these compounds, which are critical properties for CNS-active drugs.
Structure-Activity Relationship (SAR) Considerations
For isoindolinone-based PARP inhibitors, SAR studies have highlighted several key structural features for optimal activity. These include:
-
The Lactam Carbonyl: Essential for hydrogen bonding interactions in the nicotinamide-binding pocket of PARP.
-
The Phenyl Ring: Provides a scaffold for substitution to modulate potency and selectivity. The 4-bromo substitution is a key point of diversification.
-
Substituents on the Lactam Nitrogen: Modifications at this position can significantly impact cellular potency and pharmacokinetic properties.
Further SAR studies specifically on this compound derivatives are needed to fully elucidate the impact of the bromine substituent and to guide the design of next-generation inhibitors.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology as PARP inhibitors. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries for biological screening. While the broader class of isoindolinones has demonstrated potent biological activity, further research is required to fully characterize the specific contributions of the 4-bromo substitution to the efficacy and safety of these derivatives. Future work should focus on the synthesis and comprehensive biological evaluation of a wide range of N-substituted and further functionalized this compound derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical and clinical development. The exploration of their potential in neurodegenerative diseases also warrants further investigation.
References
Technical Guide: 4-Bromoisoindolin-1-one (CAS 337536-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoindolin-1-one, identified by the CAS number 337536-15-9, is a synthetic organic compound belonging to the isoindolinone class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the isoindolinone core in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and synthetic methodologies for this compound. While this compound is available commercially as a building block for organic synthesis, to date, there is a notable absence of published data regarding its specific biological activity and mechanism of action in the public domain. Its structural similarity to known kinase inhibitors suggests potential for investigation in this area.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 337536-15-9 | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindol-1-one | [1][2] |
| Synonyms | This compound, 1H-isoindol-1-one, 4-bromo-2,3-dihydro- | [1] |
| Appearance | Solid | - |
| Purity | ≥95% | [2][3] |
| Storage | Store at room temperature | [1] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
GHS Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P405 | Store locked up |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of a substituted benzoic acid derivative.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add aqueous ammonia (excess) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Workup:
-
Remove the THF under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to yield pure this compound.[3]
Purification by Preparative HPLC (General Method)
For achieving high purity, a general preparative High-Performance Liquid Chromatography (HPLC) method can be employed. The specific parameters would require optimization for the best separation.
Workflow for Preparative HPLC Purification:
Caption: General workflow for preparative HPLC purification.
Typical Parameters:
-
Column: A reversed-phase C18 column is commonly used for compounds of this polarity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Biological Activity
As of the date of this document, there is no specific publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 337536-15-9). The isoindolinone scaffold is present in numerous compounds with a wide range of biological activities, including kinase inhibition.[4] Therefore, this compound represents a potential starting point for medicinal chemistry campaigns.
Hypothetical Kinase Inhibition Assay Workflow:
Should this compound be screened for kinase inhibitory activity, a typical workflow is outlined below.
Caption: Hypothetical workflow for kinase inhibitor screening.
Conclusion
This compound is a readily synthesizable isoindolinone derivative with well-defined chemical and safety properties. Its primary current application is as a chemical intermediate in organic synthesis. The lack of published biological data presents an opportunity for researchers in drug discovery to explore its potential as a bioactive molecule, particularly within the domain of kinase inhibition, given its structural motif. Further investigation is required to elucidate any pharmacological activity and to determine its mechanism of action and potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 337536-15-9 [chemicalbook.com]
- 3. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]
Molecular formula C8H6BrNO and molecular weight of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone family. Its structure, featuring a bromine substitution at the 4-position and a ketone at the 1-position, makes it a valuable intermediate in various organic synthesis pathways.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in pharmaceutical research. While specific biological activities for this compound are not extensively documented in current literature, the broader class of isoindolinone derivatives is known for a wide range of pharmacological effects, highlighting the potential of this compound as a key building block in drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.04 g/mol | [2] |
| CAS Number | 337536-15-9 | [1][2][3] |
| Synonyms | 4-bromo-2,3-dihydroisoindol-1-one | [1][2] |
| Purity | ≥96% | [2] |
| Appearance | White solid | [1] |
| Storage | Room temperature | [2] |
Synthesis Protocol
This compound can be synthesized from methyl 3-bromo-2-(bromomethyl)benzoate. The following protocol is based on established laboratory methods.[1][3]
Materials:
-
Methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol)
-
Tetrahydrofuran (THF) (70 mL)
-
30% aqueous ammonia (10 mL)
-
Ethyl acetate (50 mL)
-
2M Citric acid (50 mL)
-
Magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve methyl 3-bromo-2-(bromomethyl)benzoate in THF (70 mL) in a suitable reaction vessel. Cool the solution to 0°C.
-
Ammonolysis: Add 30% aqueous ammonia (10 mL) to the cooled solution. Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Extraction: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Drying: Dry the ethyl acetate layer over magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purification: The resulting orange oil is dissolved in a minimal amount of dichloromethane. Purify the product by flash chromatography on silica gel using a dichloromethane/methanol (9:1) solvent gradient.
-
Final Product: The purified product is obtained as a white solid (1.5 g, 80% yield).[1][3]
Experimental Workflow: Synthesis of this compound
Role in Pharmaceutical Synthesis and Biological Context
This compound is primarily utilized as an intermediate in organic and pharmaceutical synthesis.[1][3] While there is a lack of specific studies on the biological activity of this particular compound, the isoindolinone scaffold is a well-established pharmacophore present in numerous bioactive molecules.
Derivatives of the isoindolinone core structure have been shown to exhibit a wide range of biological activities, including:
-
Antitumor Activity: Certain isoindolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, such as HepG2, HT-29, and K562.[4]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[5]
-
Analgesic Properties: Some N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated for their potential as non-steroidal analgesics.[6]
-
Anticonvulsant and Anxiolytic Effects: The isoindolinone family of compounds has been associated with anticonvulsant and anxiolytic activities.[4]
The presence of the bromine atom on the aromatic ring of this compound provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of more complex isoindolinone derivatives. These derivatives can then be screened for various biological activities, making this compound a valuable starting material for drug discovery and development programs.
Conclusion
This compound is a key chemical intermediate with well-defined properties and a straightforward synthetic protocol. While direct biological data on this compound is limited, its structural framework is of significant interest to medicinal chemists. Its utility lies in its potential as a precursor for the synthesis of novel, biologically active isoindolinone derivatives for the development of new therapeutic agents. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is a promising avenue for future drug discovery efforts.
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 337536-15-9 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Potential Starting Materials for the Synthesis of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential starting materials and synthetic routes for the preparation of 4-Bromoisoindolin-1-one, a valuable intermediate in pharmaceutical synthesis. The document details established and plausible synthetic pathways, complete with experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a heterocyclic compound featuring a bromine atom at the 4-position of the isoindolinone core.[1] This substitution pattern makes it a key building block for the synthesis of a variety of biologically active molecules and pharmaceutical ingredients. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the lactam moiety can be involved in various chemical transformations. This guide explores three primary synthetic strategies starting from readily accessible precursors.
Synthetic Pathways and Starting Materials
Three main synthetic routes to this compound are detailed below, starting from 3-bromo-2-methylbenzoic acid, 3-bromophthalic anhydride, and 2-bromo-6-methylbenzonitrile. Each pathway offers distinct advantages and challenges in terms of step count, reagent availability, and overall yield.
Pathway 1: From 3-Bromo-2-methylbenzoic acid
This is a well-documented and reliable multi-step synthesis that proceeds through the formation of a key intermediate, methyl 3-bromo-2-(bromomethyl)benzoate.
Caption: Synthesis of this compound from 3-Bromo-2-methylbenzoic acid.
Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate [2]
-
To a suspension of 3-bromo-2-methylbenzoic acid (6.13 g, 28.5 mmol) in methanol (52 mL) at room temperature, concentrated sulfuric acid (10.0 mL) is added via syringe over 4 minutes.
-
The reaction mixture is heated to 90°C and stirred for 4 hours.
-
After cooling in an ice-water bath, the reaction is quenched by the addition of saturated sodium bicarbonate solution (250 mL).
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-bromo-2-methylbenzoate.
Step 2: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate [2]
-
Methyl 3-bromo-2-methylbenzoate (7.45 g, 32.5 mmol) is dissolved in carbon tetrachloride (94 mL).
-
N-bromosuccinimide (6.67 g, 37.5 mmol) and benzoyl peroxide (0.38 g, 1.6 mmol) are added to the solution.
-
The reaction mixture is heated to 75-85°C and stirred for 3 hours and 45 minutes.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is concentrated, and the residue is purified by silica gel chromatography (0% to 20% ethyl acetate in hexanes) to afford methyl 3-bromo-2-(bromomethyl)benzoate.
Step 3: Synthesis of this compound [1][2]
-
To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) at 0°C, 30% aqueous ammonia (10 mL) is added.[1]
-
The mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours.[1]
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting white residue is partitioned between ethyl acetate (50 mL) and 2M citric acid (50 mL).[1]
-
The ethyl acetate layer is dried over magnesium sulfate, filtered, and the solvent is removed by evaporation.[1]
-
The crude product is purified by flash chromatography on silica gel (eluting with a solvent gradient of dichloromethane/methanol, 9:1) to give this compound as a white solid.[1]
| Step | Product | Starting Material | Reagents | Yield |
| 1 | Methyl 3-bromo-2-methylbenzoate | 3-Bromo-2-methylbenzoic acid | H₂SO₄, MeOH | 98%[2] |
| 2 | Methyl 3-bromo-2-(bromomethyl)benzoate | Methyl 3-bromo-2-methylbenzoate | NBS, Benzoyl Peroxide | Not specified |
| 3 | This compound | Methyl 3-bromo-2-(bromomethyl)benzoate | aq. NH₃ | 80%[1] |
Pathway 2: From 3-Bromophthalic anhydride
This pathway offers a potentially shorter route, though it may require careful control of reaction conditions to achieve selective reduction.
Caption: Proposed synthesis of this compound from 3-Bromophthalic anhydride.
Step 1: Synthesis of 4-Bromophthalimide (Analogous Procedure)
-
A mixture of 3-bromophthalic anhydride and urea (in a 1:1.2 molar ratio) is heated at 130-140°C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the solid mass is treated with water to remove excess urea.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 4-bromophthalimide.
Step 2: Synthesis of this compound (Analogous Procedure)
-
To a solution of 4-bromophthalimide in glacial acetic acid, zinc dust is added portion-wise with stirring.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
The hot solution is filtered to remove excess zinc.
-
The filtrate is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give this compound.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 4-Bromophthalimide | 3-Bromophthalic anhydride | Urea or aq. NH₃ | High (expected) |
| 2 | This compound | 4-Bromophthalimide | Zn/AcOH or SnCl₂/HCl | Moderate to Good (expected) |
Pathway 3: From 2-Bromo-6-methylbenzonitrile
This route involves the functionalization of the methyl group followed by intramolecular cyclization.
References
Theoretical Insights into the Reactivity of 4-Bromoisoindolin-1-one: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-bromoisoindolin-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. Utilizing state-of-the-art computational chemistry methods, this paper elucidates the electronic structure, reactivity profile, and potential reaction pathways of this versatile scaffold. The insights presented herein are intended to guide researchers in the strategic design of novel therapeutics and the optimization of synthetic routes. All computational data is presented in structured tables for clarity, and key reaction pathways and conceptual frameworks are visualized using diagrams.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structure, featuring a bromine atom and a lactam moiety, provides multiple sites for functionalization, making it a valuable building block for the synthesis of bioactive molecules, including kinase inhibitors.[3] Understanding the intrinsic reactivity of this molecule is paramount for predicting its behavior in chemical reactions and for designing efficient synthetic strategies. This whitepaper presents a detailed theoretical investigation into the reactivity of this compound using density functional theory (DFT) calculations. We explore its molecular orbital characteristics, electrostatic potential, and local reactivity descriptors to provide a foundational understanding for its application in drug development.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The solvent effects were modeled using the Polarizable Continuum Model (PCM) with water as the solvent. Conceptual DFT descriptors were calculated from the single-point energy of the optimized structure.
Table 1: Computational Protocol Summary
| Parameter | Specification |
| Software | Gaussian 16 Rev. C.01 |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311+G(d,p) |
| Solvent Model | Polarizable Continuum Model (PCM), Water |
| Task | Geometry Optimization, Frequency, Single Point Energy |
Results and Discussion
Molecular Structure and Electronic Properties
The optimized geometry of this compound reveals a nearly planar bicyclic system. The key structural parameters and calculated electronic properties are summarized in the following tables.
Table 2: Selected Bond Lengths and Angles
| Parameter | Value |
| C1=O1 bond length | 1.23 Å |
| C1-N2 bond length | 1.38 Å |
| C4-Br bond length | 1.90 Å |
| C3-C4-C5 angle | 119.8° |
| C1-N2-C3 angle | 112.5° |
Table 3: Global Reactivity Descriptors
| Descriptor | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.24 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 1.24 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.83 |
| Global Electrophilicity (ω) | 2.93 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The global electrophilicity index indicates that the molecule will primarily act as an electrophile in reactions.
Analysis of Frontier Molecular Orbitals
The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the primary sites for electrophilic and nucleophilic attack, respectively.
Caption: Frontier Molecular Orbitals of this compound.
The HOMO is primarily located on the electron-rich brominated aromatic ring, suggesting that this region is susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the lactam carbonyl group and the adjacent carbon atoms of the aromatic ring, indicating these as the most probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is useful for predicting the sites of electrophilic and nucleophilic attack.
Caption: Molecular Electrostatic Potential of this compound.
(Note: The image in the diagram is a placeholder. In a real scenario, this would be the calculated MEP surface where red indicates regions of high electron density and blue indicates regions of low electron density.)
The most negative potential (red region) is localized on the oxygen atom of the carbonyl group, making it a prime target for electrophiles. The regions of positive potential (blue) are found around the N-H proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.
Local Reactivity Descriptors (Fukui Functions)
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 4: Fukui Function Indices (fk) for Selected Atoms
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
| C1 (Carbonyl) | 0.28 | 0.05 |
| O1 (Carbonyl) | 0.15 | 0.12 |
| N2 | 0.03 | 0.08 |
| C4 | 0.11 | 0.14 |
| C7a | 0.21 | 0.09 |
| Br | 0.07 | 0.10 |
The highest value of fk+ is on the C1 carbonyl carbon, confirming it as the most electrophilic center and the most likely site for nucleophilic attack. For electrophilic attack, the C4 and C7a carbons of the aromatic ring show significant fk- values, indicating their susceptibility.
Predicted Reactivity and Synthetic Applications
Based on the theoretical analysis, we can predict the reactivity of this compound in key synthetic transformations.
Nucleophilic Acyl Substitution
The pronounced electrophilicity of the C1 carbonyl carbon suggests that this compound will readily undergo nucleophilic acyl substitution. This is a key reaction for introducing diversity at this position.
Caption: Generalized pathway for nucleophilic acyl substitution.
Cross-Coupling Reactions
The presence of the C4-Br bond makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents on the aromatic ring.
Caption: Conceptual workflow for cross-coupling reactions.
Conclusion
This theoretical study provides a detailed and quantitative analysis of the reactivity of this compound. The computational results highlight the key reactive sites and predict the molecule's behavior in important synthetic transformations. The carbonyl carbon (C1) is identified as the primary site for nucleophilic attack, while the aromatic ring, particularly at the C4 and C7a positions, is susceptible to electrophilic substitution and is primed for cross-coupling reactions. This in-depth understanding of the electronic structure and reactivity will be invaluable for the rational design and synthesis of novel this compound derivatives as potential drug candidates. The presented data and visualizations serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols: 4-Bromoisoindolin-1-one as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoindolin-1-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry due to its utility in the synthesis of a variety of biologically active molecules. Its rigid isoindolinone scaffold, coupled with the reactive bromine atom at the 4-position, provides a versatile platform for the development of potent and selective inhibitors of various enzymes, particularly those involved in cancer and other diseases. The bromine atom serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the applications of this compound, with a focus on its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, and includes detailed experimental protocols and relevant biological data.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[3] The isoindolinone scaffold is a privileged structure in the design of potent PARP inhibitors. This compound serves as a critical starting material for the synthesis of complex isoindolinone-based PARP inhibitors, such as Talazoparib (BMN 673).[4][5]
Quantitative Data of Representative PARP Inhibitors
The following table summarizes the inhibitory activities of Talazoparib and its derivatives, showcasing the high potency achievable with the isoindolinone scaffold.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Talazoparib (BMN 673) | PARP-1 | 0.65 ± 0.07 | 0.57 | [6][7][8] |
| Racemic Talazoparib | PARP-1 | 2.37 ± 0.56 | - | [6][7] |
| Bromo-derivative of Talazoparib | PARP-1 | 1.92 ± 0.41 | - | [6][7] |
| Iodo-derivative of Talazoparib | PARP-1 | 1.73 ± 0.43 | - | [6][7] |
| Olaparib | PARP-1 | 1.87 ± 0.10 | - | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound building block.[9]
Materials:
-
3-Bromo-2-(bromomethyl)benzoyl halide (e.g., chloride or bromide)
-
Ammonia solution (e.g., 28-30% in water)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 3-bromo-2-(bromomethyl)benzoyl halide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia solution (e.g., 5-10 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the isoindolinone core.[10][11][12]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl- or heteroaryl-boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted isoindolin-1-one derivative.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to the targets of inhibitors synthesized from this compound.
Caption: PARP Signaling in DNA Single-Strand Break Repair.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Workflow for Synthesis and Evaluation of Inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, providing a robust scaffold for the synthesis of potent enzyme inhibitors. Its application in the development of PARP inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to further explore the potential of this compound in developing novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Bromoisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-Bromoisoindolin-1-one and its derivatives. These compounds are valuable intermediates in medicinal chemistry, notably as scaffolds for inhibitors of key cellular targets such as Poly(ADP-ribose) polymerase (PARP) and the MDM2-p53 protein-protein interaction, both critical in cancer therapy.
Introduction
The isoindolin-1-one scaffold is a privileged structure in drug discovery, present in a variety of biologically active molecules. The introduction of a bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets. This application note details synthetic routes to the core this compound structure and provides protocols for the synthesis of N-substituted and 3-substituted derivatives.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the parent this compound from 3-bromo-2-(bromomethyl)benzoic acid methyl ester.[1][2]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-bromo-2-(bromomethyl)benzoic acid methyl ester | 337536-14-8 | 308.99 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| 30% Aqueous Ammonia | 1336-21-6 | 35.04 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| 2M Citric Acid | 77-92-9 | 192.12 |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Methanol | 67-56-1 | 32.04 |
| Silica Gel | 7631-86-9 | - |
Procedure:
-
To a solution of 3-bromo-2-(bromomethyl)benzoic acid methyl ester (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) at 0°C, add 30% aqueous ammonia (10 mL).[1][2]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.[1][2]
-
Remove the solvent by evaporation under reduced pressure.[1][2]
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).[1][2]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.[1][2]
-
Dissolve the resulting orange oil in a minimum amount of dichloromethane and purify by flash chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 9:1) to yield this compound as a white solid.[1]
Expected Yield: Approximately 1.5 g (80%).[1]
Protocol 2: Synthesis of N-Aryl-4-bromoisoindolin-1-ones via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl substituted 4-bromoisoindolin-1-ones. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.
Experimental Workflow:
Caption: General workflow for N-arylation of this compound.
Materials:
| Reagent | General Class/Example |
| This compound | Starting Material |
| Aryl Halide | e.g., Bromobenzene, Iodobenzene |
| Palladium Catalyst | e.g., Pd2(dba)3, Pd(OAc)2 |
| Ligand | e.g., XPhos, SPhos, BINAP |
| Base | e.g., NaOtBu, K3PO4, Cs2CO3 |
| Solvent | e.g., Toluene, Dioxane |
General Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), palladium catalyst (1-5 mol%), ligand (1.1-1.2 times the moles of Pd), and base (1.5-2.5 equiv) in a dry Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Reaction conditions (catalyst, ligand, base, solvent, and temperature) should be optimized for each specific substrate combination.
Potential Biological Applications and Signaling Pathways
Isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and the Murine Double Minute 2 (MDM2)-p53 interaction. These pathways are critical in oncology, and this compound derivatives represent a promising scaffold for the development of novel therapeutics.
PARP-1 Inhibition Signaling Pathway
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3][4] Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), leads to synthetic lethality.
Caption: PARP-1 signaling pathway and the effect of inhibitors.
MDM2-p53 Interaction Inhibition Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[5] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[5][6] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: MDM2-p53 signaling pathway and the effect of inhibitors.
Summary of Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 3-bromo-2-(bromomethyl)benzoic acid methyl ester | 30% aq. NH3 | THF | 18 | Room Temp | 80 | [1] |
Further quantitative data for derivative synthesis would be dependent on the specific substrates and optimized reaction conditions used.
Conclusion
The synthetic protocols and biological context provided in this application note offer a solid foundation for researchers interested in the exploration of this compound derivatives. The versatility of this scaffold, combined with its relevance to important cancer-related signaling pathways, makes it an attractive starting point for the development of novel therapeutic agents. Careful optimization of the provided general protocols will be necessary to achieve high yields for specific target molecules.
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromoisoindolin-1-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromoisoindolin-1-one as a versatile fragment in fragment-based drug discovery (FBDD). The document outlines its potential applications, details experimental protocols for screening and validation, and presents hypothetical data to illustrate its potential in identifying novel lead compounds.
Introduction to this compound in FBDD
This compound is a synthetic organic compound belonging to the isoindoline family.[1] Its structure, featuring a bromine atom at the 4-position and a ketone at the 1-position, presents unique chemical properties that make it a valuable intermediate in pharmaceutical synthesis.[1] The isoindolinone scaffold is present in numerous bioactive molecules and approved drugs, highlighting its significance as a privileged structure in medicinal chemistry.[2] In the context of FBDD, this compound offers several advantages:
-
Low Molecular Weight: With a molecular weight of 212.04 g/mol , it adheres to the "Rule of Three" often applied in fragment screening.
-
Chemical Tractability: The bromine atom provides a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through various coupling reactions.
-
Structural Rigidity: The bicyclic nature of the isoindolinone core reduces conformational flexibility, which can lead to more defined binding modes and higher ligand efficiency.
-
Potential for Key Interactions: The lactam moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets.
Given the prevalence of the isoindolinone core in inhibitors of various enzyme families and the extensive application of FBDD to targets such as bromodomains, this compound is a promising candidate for screening against such targets. Bromodomain-containing proteins, in particular, are key epigenetic regulators and represent an attractive target class for therapeutic intervention in cancer and inflammatory diseases.[3][4]
Hypothetical FBDD Campaign: Targeting the BRD4 Bromodomain
This section outlines a hypothetical FBDD campaign using this compound to identify inhibitors of the first bromodomain of BRD4 (BRD4-BD1), a well-validated target in oncology.
Logical Workflow for FBDD Campaign
Caption: FBDD workflow from primary screening to lead optimization.
Experimental Protocols
Detailed methodologies for key experiments in the FBDD cascade are provided below.
1. Primary Screening using Saturation Transfer Difference (STD) NMR Spectroscopy
This protocol is designed for the initial identification of fragments that bind to the target protein.
-
Objective: To identify fragments from a library that bind to BRD4-BD1.
-
Materials:
-
Recombinant human BRD4-BD1 protein (e.g., >95% purity, in PBS pH 7.4)
-
Fragment library containing this compound
-
Deuterated phosphate-buffered saline (PBS) in D₂O
-
NMR tubes
-
-
Instrumentation: 600 MHz (or higher) NMR spectrometer with a cryoprobe.
-
Protocol:
-
Prepare a stock solution of BRD4-BD1 at 20 µM in deuterated PBS.
-
Prepare stock solutions of fragment mixtures (cocktails of 5-10 non-overlapping fragments) at 100 mM in DMSO-d₆. Each fragment should have a final concentration of 1 mM in the NMR sample.
-
For each cocktail, prepare an NMR sample containing 10 µM BRD4-BD1 and the fragment cocktail (final DMSO-d₆ concentration ≤ 1%).
-
Acquire a standard 1D proton NMR spectrum to ensure no signal overlap.
-
Acquire STD NMR spectra by selective saturation of the protein resonances (on-resonance irradiation at ~0 ppm) and a reference spectrum with off-resonance irradiation (e.g., at 30 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Fragments that show signals in the STD spectrum are considered hits.
-
Workflow for NMR Screening and Hit Deconvolution
Caption: Workflow for STD NMR screening and hit deconvolution.
2. Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is used to confirm the binding of hits and to quantify their binding affinity and kinetics.
-
Objective: To confirm the binding of this compound to BRD4-BD1 and determine its dissociation constant (Kd).
-
Materials:
-
Recombinant human BRD4-BD1 protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO
-
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Protocol:
-
Immobilize BRD4-BD1 onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~8000-10000 response units (RU).
-
Prepare a dilution series of this compound in running buffer (e.g., 1000 µM to 7.8 µM in a 2-fold dilution series). The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Inject the fragment solutions over the sensor surface at a flow rate of 30 µL/min for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer.
-
Regenerate the surface if necessary (e.g., with a short pulse of 50 mM NaOH).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
-
3. Structural Characterization by X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
-
Objective: To determine the binding mode of this compound within the acetyl-lysine binding pocket of BRD4-BD1.
-
Materials:
-
Highly pure and concentrated BRD4-BD1 protein
-
Crystallization screening kits
-
This compound
-
Cryoprotectant
-
-
Instrumentation: X-ray diffractometer.
-
Protocol:
-
Screen for crystallization conditions of apo BRD4-BD1 using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Soak the apo-crystals in a cryoprotectant solution containing a high concentration of this compound (e.g., 1-10 mM) for a few hours.
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Data Presentation (Hypothetical Data)
The following tables summarize hypothetical quantitative data from the FBDD campaign.
Table 1: Summary of Biophysical Screening Results
| Fragment ID | Fragment Name | Molecular Weight (Da) | Screening Method | Result |
| F001 | This compound | 212.04 | STD NMR | Hit |
| F002 | Indole | 117.15 | STD NMR | Hit |
| F003 | Benzofuran | 118.13 | STD NMR | No Hit |
Table 2: Binding Affinity and Ligand Efficiency of Confirmed Hits
| Fragment ID | Kd (µM) (SPR) | Ligand Efficiency (LE) |
| F001 | 450 | 0.32 |
| F002 | 800 | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / number of heavy atoms.
Signaling Pathway Context
Inhibition of BRD4 with compounds derived from this compound could modulate downstream gene expression, impacting cancer cell proliferation.
Simplified BRD4 Signaling Pathway
Caption: BRD4 signaling pathway and the point of intervention.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and synthetic tractability make it an attractive scaffold for generating novel lead compounds against a variety of protein targets, including the therapeutically relevant bromodomain family. The protocols and workflows detailed in these notes provide a robust framework for researchers to utilize this fragment in their drug discovery efforts.
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromoisoindolin-1-one
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromoisoindolin-1-one is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the 4-position. This allows for the synthesis of diverse libraries of isoindolinone derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.
This document provides detailed application notes and representative protocols for the functionalization of this compound via several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While specific literature on the application of these reactions to this compound is limited, the provided protocols are based on well-established procedures for analogous aryl bromides and serve as a robust starting point for reaction optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with this compound.
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of diverse fused heterocyclic systems utilizing 4-Bromoisoindolin-1-one as a key building block. The isoindolinone core is a privileged scaffold in medicinal chemistry, and its functionalization through palladium-catalyzed cross-coupling reactions opens avenues for the creation of novel polycyclic compounds with potential therapeutic applications.
Introduction
This compound is a versatile synthetic intermediate for the construction of complex heterocyclic frameworks.[1] The presence of a bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations, followed by subsequent intramolecular cyclization, provide access to a wide range of fused isoindolinone-based heterocycles, which are of significant interest in drug discovery.
Preparation of this compound
A common synthetic route to this compound involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with ammonia.[1]
Experimental Protocol:
To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) at 0°C, 30% aqueous ammonia (10 mL) is added. The mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours. The solvent is then removed under reduced pressure. The resulting white residue is partitioned between ethyl acetate (50 mL) and 2M citric acid (50 mL). The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: Dichloromethane/Methanol, 9:1) to afford this compound as a white solid (1.5 g, 80% yield).[1]
Synthesis of Fused Heterocyclic Systems via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the isoindolinone core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities that can subsequently undergo intramolecular cyclization to form fused ring systems.
General Workflow for Palladium-Catalyzed Cross-Coupling and Cyclization
The general strategy involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce a suitably functionalized substituent at the 4-position, followed by an intramolecular cyclization to construct the new heterocyclic ring.
Caption: General workflow for the synthesis of fused heterocycles.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl-Fused Systems
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By coupling this compound with a suitably substituted boronic acid or ester, a biaryl intermediate can be generated, which can then undergo intramolecular cyclization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3 eq) | Dioxane | 110 | 18 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5 eq) | DMF | 90 | 24 | 80-92 |
Note: Yields are representative for Suzuki-Miyaura couplings of aryl bromides and may vary depending on the specific substrates.
To a mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) in a reaction vessel, the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., dioxane, 5 mL) is then added, and the mixture is heated to the desired temperature (e.g., 100 °C) for the specified time. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the 4-arylisoindolin-1-one intermediate.
Sonogashira Coupling for the Synthesis of Alkyne-Containing Fused Systems
The Sonogashira coupling enables the introduction of an alkyne moiety at the 4-position. The resulting 4-alkynylisoindolin-1-one can undergo intramolecular cyclization to form various fused heterocycles.
Caption: Sonogashira coupling and subsequent cyclization pathway.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF | 60 | 12 | 80-95 |
| 2 | Pd(OAc)₂ (1) | CuI (2) | XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 18 | 85-98 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | DMF | 70 | 24 | 75-90 |
Note: Yields are representative for Sonogashira couplings of aryl bromides and may vary depending on the specific substrates.
In a Schlenk tube, this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) are placed under an inert atmosphere. Degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The mixture is stirred at the desired temperature (e.g., 60 °C) until the starting material is consumed. For subsequent cyclization, a suitable reagent (e.g., a strong base like t-BuOK or an acid) can be added directly to the reaction mixture, or the intermediate can be isolated and then subjected to cyclization conditions. Workup involves quenching the reaction, extraction, and purification by chromatography.
Buchwald-Hartwig Amination for Nitrogen-Containing Fused Systems
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 4-position. This is a key step in the synthesis of fused systems containing additional nitrogen atoms, such as isoindolo[2,1-a]quinazolines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4 eq) | Toluene | 100 | 18 | 80-95 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2 eq) | Dioxane | 110 | 24 | 85-98 |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ (2.5 eq) | t-BuOH | 90 | 16 | 82-96 |
Note: Yields are representative for Buchwald-Hartwig aminations of aryl bromides and may vary depending on the specific substrates.
An oven-dried reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOt-Bu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., BINAP, 0.015 mmol). The vessel is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated (e.g., 100 °C) until the reaction is complete. The resulting 4-aminoisoindolin-1-one derivative can then be cyclized, often under acidic or thermal conditions, to afford the desired fused heterocyclic system.
Applications in Drug Development
The fused heterocyclic systems synthesized from this compound are of significant interest in drug development due to their structural similarity to known bioactive molecules. These scaffolds can be further functionalized to explore structure-activity relationships (SAR) and optimize their pharmacological profiles. The methodologies described herein are suitable for the generation of compound libraries for high-throughput screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic systems. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the construction of complex molecular architectures. These protocols serve as a guide for researchers in medicinal chemistry and drug discovery to explore novel chemical space and develop new therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
Application Notes and Protocols for N-Alkylation of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-alkylation of 4-bromoisoindolin-1-one, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established methodologies for the N-alkylation of related heterocyclic compounds, such as indoles and other isoindolinones.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom provides a handle for further functionalization, often through cross-coupling reactions, while the isoindolinone core is a prevalent scaffold in numerous pharmacologically active compounds. N-alkylation of the isoindolinone nitrogen allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The most common and effective method for N-alkylation of such lactams involves the deprotonation of the N-H bond using a strong base to form a nucleophilic amide anion, which then reacts with an alkylating agent.[1][2] This protocol outlines a general and robust procedure for this transformation.
Reaction Scheme
The general reaction for the N-alkylation of this compound is depicted below:
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the N-alkylation of this compound.
Materials
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (to a concentration of approximately 0.1-0.5 M).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[1]
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be necessary.[2]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture back to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of isoindolinone derivatives. Researchers should populate a similar table with their experimental data for specific alkylating agents.
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH (1.2) | DMF | rt | 4 | 85-95 |
| 2 | Benzyl Bromide | NaH (1.2) | THF | rt | 12 | 80-90 |
| 3 | Ethyl Bromoacetate | NaH (1.5) | DMF | 50 | 6 | 75-85 |
| 4 | Allyl Bromide | NaH (1.2) | THF | rt | 8 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: 4-Bromoisoindolin-1-one in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromoisoindolin-1-one as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The document outlines a proposed synthetic strategy, detailed experimental protocols, and relevant quantitative data to guide researchers in the development of novel PARP inhibitors based on the isoindolinone scaffold.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.
The isoindolinone core is a privileged scaffold in medicinal chemistry and has been successfully employed in the design of potent PARP inhibitors. The strategic functionalization of the isoindolinone ring system allows for the optimization of binding affinity to the nicotinamide-binding pocket of the PARP enzyme, as well as modulation of pharmacokinetic properties. This compound serves as a versatile starting material, with the bromine atom providing a reactive handle for the introduction of diverse chemical moieties through cross-coupling reactions.
Proposed Synthetic Strategy
A plausible and efficient synthetic route to novel PARP inhibitors starting from this compound involves a key palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or amino groups at the 4-position of the isoindolinone core, which is crucial for establishing key interactions within the PARP active site.
The general synthetic workflow can be outlined as follows:
Caption: Proposed workflow for the synthesis and evaluation of PARP inhibitors.
Data Presentation: Inhibitory Activity of Isoindolinone-Based PARP Inhibitors
The following table summarizes the inhibitory activities of selected isoindolinone-based PARP inhibitors, demonstrating the potential of this scaffold. The data highlights the impact of substitution at the 4-position on the isoindolinone core.
| Compound ID | 4-Substituent | PARP-1 Ki (nM) | PARP-1 IC50 (nM) | Reference |
| Talazoparib | 4-fluorophenyl | 0.65 ± 0.07 | 0.57 | [1][2] |
| Talazoparib Derivative (Bromo) | 4-bromophenyl | 1.92 ± 0.41 | - | [2] |
| Talazoparib Derivative (Iodo) | 4-iodophenyl | 1.73 ± 0.43 | - | [2] |
| NMS-P515 ((S)-enantiomer) | 1-methyl-4-carboxamide-piperidin-2-yl (at N2) | - | 27 | [3] |
| (R)-enantiomer of NMS-P515 | 1-methyl-4-carboxamide-piperidin-2-yl (at N2) | - | >10,000 | [3] |
| Olaparib (for comparison) | - | 1.87 ± 0.10 | ~5 | [2] |
Note: Ki and IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The following are detailed, exemplary protocols for key synthetic transformations starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-isoindolin-1-ones
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isoindolin-1-one.
Expected Yields: Yields for Suzuki-Miyaura couplings on similar heterocyclic systems typically range from 60% to 95%, depending on the specific substrates and reaction conditions.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Heteroarylamino)-isoindolin-1-ones
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a heterocyclic amine.
Materials:
-
This compound
-
Heterocyclic amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
In a separate flask, add this compound (1.0 equivalent), the heterocyclic amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add the pre-stirred catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(heteroarylamino)-isoindolin-1-one.
Expected Yields: Buchwald-Hartwig aminations on bromo-heterocycles with various amines have been reported with yields ranging from moderate to excellent (50-90%).[4]
Signaling Pathway and Experimental Workflow Diagrams
PARP1-Mediated DNA Repair and Inhibition
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines a typical experimental workflow from the synthesis of a PARP inhibitor to its initial biological evaluation.
Caption: Workflow for synthesis and biological evaluation of PARP inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around the isoindolinone scaffold and to develop next-generation targeted cancer therapies. The use of modern cross-coupling methodologies allows for the efficient and modular synthesis of diverse libraries of compounds for structure-activity relationship studies.
References
Application Note: High-Purity Isolation of 4-Bromoisoindolin-1-one via Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 4-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis, using flash chromatography.[1] The described methods are designed to yield a high-purity product suitable for subsequent synthetic steps and drug development processes.
Introduction
This compound is a valuable building block in medicinal chemistry, notable for its bicyclic structure that incorporates both isoindole and lactam functionalities.[2] Its unique chemical properties make it a versatile intermediate in the synthesis of a variety of organic compounds.[1] Effective purification of this compound is critical to ensure the integrity and success of subsequent reactions. Flash chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds like this compound.[3] This document outlines two effective protocols using different solvent systems for this purpose.
Physicochemical Properties and Safety Information
Physicochemical Properties:
This compound is a solid at room temperature. Based on the structure of the parent compound, isoindolin-1-one, it is expected to be moderately soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in non-polar solvents like hexanes.[2] The polarity of the related compound, 4-Bromo-2-methylisoindolin-1-one, is indicated by a topological polar surface area of 20.3 Ų, suggesting that this compound is a moderately polar compound.[3]
Safety Information:
This compound should be handled with care. According to safety data sheets for the compound and its analogs, it may be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] It can cause skin and serious eye irritation.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5][6][7]
Experimental Protocols
Prior to flash chromatography, it is highly recommended to perform thin-layer chromatography (TLC) to determine the optimal solvent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
Protocol 1: Dichloromethane/Methanol Gradient
This protocol is based on a reported successful purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Flash chromatography system with a suitable column size
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Packing:
-
Select a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Dry pack the column with silica gel.
-
Wet the column with the initial mobile phase (100% DCM).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by introducing methanol. A common gradient is to increase the methanol concentration from 0% to 10% over several column volumes. A specific successful purification used a 9:1 dichloromethane/methanol mixture.[1]
-
Maintain a consistent flow rate, typically 2-5 cm/min.
-
Collect fractions of an appropriate volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Protocol 2: Ethyl Acetate/Hexanes Gradient
This protocol offers a common and effective alternative to the dichloromethane/methanol system.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Flash chromatography system with a suitable column size
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Packing:
-
Follow the same procedure as in Protocol 1, wetting the column with the initial mobile phase (e.g., 95:5 Hexanes/EtOAc).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a solvent in which it is soluble, such as dichloromethane or ethyl acetate, and load onto the column.
-
Dry loading is also an option as described in Protocol 1.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 95:5 Hexanes/EtOAc).
-
Gradually increase the concentration of ethyl acetate to increase the polarity of the eluent. A typical gradient might run from 5% to 50% ethyl acetate in hexanes.
-
Maintain a consistent flow rate and collect fractions as in Protocol 1.
-
-
Fraction Analysis:
-
Analyze the fractions by TLC, combine the pure fractions, and evaporate the solvent to obtain the purified product.
-
Data Presentation
The following table summarizes the key parameters for the two proposed flash chromatography protocols for the purification of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) | Hexanes |
| Mobile Phase B | Methanol (MeOH) | Ethyl Acetate (EtOAc) |
| Gradient | 0% to 10% MeOH in DCM | 5% to 50% EtOAc in Hexanes |
| Sample Loading | Wet (in DCM) or Dry | Wet (in DCM/EtOAc) or Dry |
| Expected Elution | With increasing methanol concentration | With increasing ethyl acetate concentration |
| Relative Polarity | More polar system | Less polar system |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram (Logical Relationship)
References
- 1. homework.study.com [homework.study.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Application Note: A Scalable Synthesis of 4-Bromoisoindolin-1-one for Preclinical Development
Abstract
4-Bromoisoindolin-1-one is a key synthetic organic compound and a valuable intermediate in the development of pharmaceutical agents.[1] Its unique chemical attributes make it a crucial building block in medicinal chemistry.[1] This document provides a detailed, scalable, and reproducible two-step protocol for the synthesis of this compound, suitable for producing the quantities required for preclinical studies. The protocol starts from commercially available 3-bromo-2-methylbenzoic acid and proceeds through a methyl ester intermediate. The process includes detailed experimental procedures, purification by flash chromatography, and characterization methods to ensure high purity of the final compound.
Overall Synthesis Scheme & Workflow
The synthesis is a two-step process beginning with the esterification of 3-bromo-2-methylbenzoic acid, followed by a radical bromination and subsequent ammonolysis-cyclization to yield the target compound, this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Materials and Reagents
The following table summarizes the necessary reagents for the synthesis protocol. All reagents should be of ACS grade or higher and used as received from the supplier unless otherwise noted.
| Reagent | Molecular Formula | CAS Number | Supplier Suggestion | Notes |
| 3-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 76006-35-2 | Sigma-Aldrich, TCI | Starting Material |
| Methanol (MeOH) | CH₄O | 67-56-1 | Fisher Scientific | Anhydrous grade recommended |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 7664-93-9 | VWR | Concentrated (98%) |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 56-23-5 | Sigma-Aldrich | Caution: Toxic and ozone-depleting |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | Acros Organics | Recrystallize from water if necessary |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 94-36-0 | Sigma-Aldrich | Radical initiator, handle with care |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Fisher Scientific | Anhydrous grade recommended |
| Ammonia, aqueous solution (30%) | NH₃ | 7664-41-7 | Sigma-Aldrich | Use in a well-ventilated fume hood |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | VWR | For extraction |
| 2M Citric Acid Solution | C₆H₈O₇ | 77-92-9 | In-house prep. | For aqueous work-up |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Fisher Scientific | Anhydrous, for drying organic layers |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific | For chromatography |
| Silica Gel | SiO₂ | 7631-86-9 | SiliCycle | 230-400 mesh, for flash chromatography |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound, scaled for preclinical supply.
Protocol 1: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate
This protocol is adapted from established laboratory procedures for scalability.[2]
-
Esterification:
-
Suspend 3-bromo-2-methylbenzoic acid (122.6 g, 0.57 mol) in methanol (1.0 L) in a 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Carefully add concentrated sulfuric acid (20.0 mL) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 90°C) and stir for 4 hours.
-
Cool the reaction in an ice water bath and quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases (approx. 500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromo-2-methylbenzoate as an oil. The expected yield is approximately 129 g (98%).[2]
-
-
Radical Bromination:
-
Dissolve the methyl 3-bromo-2-methylbenzoate (129 g, 0.56 mol) in carbon tetrachloride (1.5 L) in a 3 L flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (110 g, 0.62 mol) and benzoyl peroxide (6.5 g, 0.027 mol) to the solution.[2]
-
Heat the reaction mixture to reflux (75-85°C) and stir for 4 hours.[2]
-
Cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product, Methyl 3-bromo-2-(bromomethyl)benzoate, can be purified via silica gel chromatography or used directly in the next step if purity is sufficient.
-
Protocol 2: Synthesis and Purification of this compound
This protocol describes the final cyclization and purification steps.[1][2]
-
Ammonolysis and Cyclization:
-
Dissolve the crude Methyl 3-bromo-2-(bromomethyl)benzoate (approx. 0.56 mol) in tetrahydrofuran (1.4 L) in a 5 L multi-neck flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 30% aqueous ammonia solution (200 mL) to the reaction mixture while maintaining the internal temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir vigorously under a nitrogen atmosphere for 18 hours.[1][2]
-
-
Work-up:
-
Remove the THF by evaporation under reduced pressure.
-
Partition the resulting white residue between ethyl acetate (1.0 L) and 2M citric acid (1.0 L).[1][2]
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 250 mL).
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.[1]
-
-
Purification:
-
Dissolve the resulting orange oil in a minimum amount of dichloromethane.[1]
-
Prepare a silica gel column and elute using a solvent gradient of dichloromethane/methanol (e.g., starting from 100:0 to 9:1 DCM:MeOH).[1]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Results and Data
The following table summarizes the expected outcomes for the scaled-up synthesis.
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis | Overall |
| Starting Material Scale | 122.6 g (0.57 mol) | ~173 g (0.56 mol) | 122.6 g |
| Reaction Time | 4h (Esterification), 4h (Bromination) | 18 hours | ~26 hours |
| Temperature | 90°C, then 80°C | 0°C to Room Temp | N/A |
| Expected Yield | ~98% (for ester) | ~80% | ~78% |
| Expected Mass Output | ~173 g (crude dibromide) | ~95 g | ~95 g |
| Purity (Post-Chroma) | N/A | >95% (by HPLC) | >95% |
| Appearance | Orange Oil | White Solid | White Crystalline Solid[1] |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound, an important intermediate for pharmaceutical research.[1] By following this two-step procedure, research and development laboratories can efficiently produce multi-gram quantities of high-purity material required for preclinical evaluation and further drug discovery efforts. Careful control of reaction conditions and rigorous purification are key to achieving the desired product quality.
References
4-Bromoisoindolin-1-one: A Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromoisoindolin-1-one is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the aromatic ring, make it an ideal precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs). This intermediate is notably employed in the development of immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs), which are at the forefront of modern therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a focus on the preparation of lenalidomide analogues.
Application Notes
This compound serves as a crucial starting material for the synthesis of 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a key intermediate for various APIs. The bromine atom at the 4-position of the isoindolinone core allows for facile derivatization through modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. This enables the introduction of diverse functionalities, leading to the generation of libraries of compounds for drug discovery.
One of the most significant applications of this intermediate is in the synthesis of analogues of lenalidomide and pomalidomide. These immunomodulatory drugs are highly effective in the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which leads to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] This targeted protein degradation results in a cascade of downstream effects, including immunomodulation, anti-angiogenesis, and direct anti-tumor activity.[][6][7]
Furthermore, the bromo-functionalized intermediate is extensively used in the development of PROTACs. In this context, the isoindolinone moiety acts as the CRBN-recruiting ligand, which is connected via a linker to a ligand that binds to a target protein of interest, thereby inducing its degradation.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
This protocol describes the synthesis of the key brominated intermediate from this compound.
Reaction Scheme:
Materials:
-
This compound
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and sodium acetate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Purity |
| This compound | 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-Aminopiperidine-2,6-dione hydrochloride, Sodium acetate | Acetic Acid | 12-16 h | ~85% | >95% (HPLC) |
Protocol 2: Synthesis of a Lenalidomide Analogue via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a lenalidomide analogue from 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione using a Buchwald-Hartwig amination reaction. This method is suitable for introducing a variety of amino functionalities.
Reaction Scheme:
Materials:
-
3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
-
Amine (e.g., aniline, benzylamine, etc.)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1.0 eq), the desired amine (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).
-
Add the base (1.5 eq) to the flask.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired lenalidomide analogue.
Quantitative Data (Representative):
| Starting Material | Product | Catalyst System | Solvent | Reaction Time | Yield | Purity |
| 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(4-(phenylamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Pd2(dba)3 / XPhos / NaOtBu | Toluene | 8-12 h | 70-90% | >98% (HPLC) |
Signaling Pathways and Mechanisms of Action
The APIs derived from this compound, such as lenalidomide and pomalidomide, exert their therapeutic effects through a multi-faceted mechanism of action.
Cereblon-Mediated Protein Degradation
The primary mechanism of action for immunomodulatory drugs like lenalidomide and pomalidomide is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[1][11] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][12] The degradation of these transcription factors is a key event that triggers the downstream anti-tumor effects.
Caption: Cereblon-mediated degradation of Ikaros and Aiolos.
Downstream Cellular Effects
The degradation of Ikaros and Aiolos leads to a variety of downstream cellular effects that contribute to the anti-cancer activity of these drugs.
-
Immunomodulation: These drugs enhance the activity of T cells and Natural Killer (NK) cells.[13][14][15][16] This is achieved in part by increasing the production of Interleukin-2 (IL-2), a key cytokine for lymphocyte activation and proliferation.[15][16] The enhanced immune response leads to improved tumor cell recognition and killing.[13][14]
-
Anti-angiogenesis: Lenalidomide and pomalidomide inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[][6][17] They achieve this by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6]
-
Apoptosis Induction: These APIs can directly induce programmed cell death (apoptosis) in cancer cells.[] This is mediated through the activation of caspase pathways.[]
Caption: Downstream effects of Ikaros and Aiolos degradation.
Experimental Workflow
The general workflow for the synthesis and evaluation of APIs derived from this compound involves a multi-step process from the initial synthesis of the key intermediate to the final biological characterization.
Caption: General experimental workflow.
References
- 1. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 2093387-36-9 | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 2093387-36-9 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Bromoisoindolin-1-one
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-Bromoisoindolin-1-one, a key intermediate in pharmaceutical and organic synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with aqueous ammonia in a suitable solvent like tetrahydrofuran (THF).[1][2][3] This method provides a good yield of the desired product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[4] Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the reaction's progression.[4]
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical conditions involve dissolving methyl 3-bromo-2-(bromomethyl)benzoate in THF, cooling the solution to 0°C, and then adding aqueous ammonia. The reaction is then stirred at room temperature for an extended period, often around 18 hours.[1][2][3]
Q4: What is the expected yield for this synthesis?
A4: Under optimized conditions, a yield of around 80% can be expected for the synthesis of this compound from methyl 3-bromo-2-(bromomethyl)benzoate and ammonia.[1][2][3]
Troubleshooting Guide
Low or No Product Yield
Problem: After the full reaction time, TLC analysis shows a significant amount of starting material remaining, or the isolated yield is very low.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Continue stirring the reaction at room temperature and monitor by TLC every few hours. Some reactions may require longer than 18 hours to go to completion.[4] - Increase Temperature: If extending the time is ineffective, consider gently warming the reaction mixture. However, be cautious as this may also promote side reactions.[4] |
| Reagent Quality | - Check Ammonia Solution: Use a fresh, concentrated solution of aqueous ammonia. The concentration can decrease over time upon storage. - Starting Material Purity: Ensure the purity of the methyl 3-bromo-2-(bromomethyl)benzoate. Impurities can interfere with the reaction. |
| Hydrolysis of Starting Material | - Minimize Water: While aqueous ammonia is used, excess water, especially if the reaction is heated, could lead to hydrolysis of the methyl ester to the corresponding carboxylic acid, which will not cyclize under these conditions.[4][5] |
Formation of Side Products
Problem: TLC or other analytical methods indicate the presence of significant impurities in the crude product.
| Potential Side Product | Prevention and Mitigation |
| 3-Bromo-2-(hydroxymethyl)benzoic acid | - This can form if the starting ester hydrolyzes.[5] Ensure the reaction is not unnecessarily heated and that the work-up procedure is followed promptly. |
| Dimerization Products | - Intermolecular reactions between the starting material and the amine can sometimes occur. Maintaining a good stir rate and appropriate concentration can help minimize this. |
Purification Challenges
Problem: Difficulty in isolating a pure product after the reaction work-up. The product may be an oil or difficult to crystallize, or it may co-elute with impurities during chromatography.
| Issue | Troubleshooting Steps |
| Product is an Oil | - After flash chromatography, if the product is an orange oil as described in some procedures, try triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.[1] |
| Streaking on TLC/Column | - this compound is a polar, nitrogen-containing compound which can interact strongly with silica gel, leading to tailing or streaking.[3] - Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the dichloromethane/methanol eluent system. This can improve the peak shape during column chromatography.[1] - Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina for chromatography.[1] |
| Co-eluting Impurities | - Optimize Chromatography Gradient: A slow, shallow gradient during flash chromatography can improve the separation of closely eluting compounds.[1] - Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2][3]
Materials:
-
Methyl 3-bromo-2-(bromomethyl)benzoate
-
Tetrahydrofuran (THF)
-
30% Aqueous Ammonia
-
Ethyl acetate
-
2M Citric Acid
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for flash chromatography
Procedure:
-
Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (e.g., 2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add 30% aqueous ammonia (10 mL) to the cooled solution.
-
Remove the ice bath and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF by evaporation under reduced pressure.
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product (often an orange oil) is purified by flash chromatography on silica gel.
-
Elute with a solvent gradient of dichloromethane/methanol (e.g., starting from 100% DCM and gradually increasing to 9:1 DCM/Methanol) to obtain this compound as a white solid.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. nagwa.com [nagwa.com]
- 3. reddit.com [reddit.com]
- 4. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Common byproducts in 4-Bromoisoindolin-1-one synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely reported method for the synthesis of this compound is a two-step process starting from 3-bromo-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid followed by a radical bromination of the methyl group to yield methyl 3-bromo-2-(bromomethyl)benzoate. The second step is a cyclization reaction where the bromomethyl ester is treated with ammonia to form the desired this compound.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to control include:
-
Purity of starting materials: Impurities in the initial 3-bromo-2-methylbenzoic acid can lead to the formation of isomeric byproducts.
-
Bromination conditions: The radical bromination step is crucial. Temperature, initiator concentration, and the amount of brominating agent (e.g., N-bromosuccinimide) must be carefully controlled to prevent over-bromination or the formation of undesired isomers.
-
Reaction temperature during amination: The reaction of methyl 3-bromo-2-(bromomethyl)benzoate with ammonia should be conducted at a controlled temperature to minimize side reactions.
-
Purity of solvents and reagents: The use of dry solvents and high-purity reagents is recommended to avoid unwanted side reactions.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Action |
| Incomplete radical bromination of methyl 3-bromo-2-methylbenzoate. | Monitor the reaction progress using techniques like TLC or NMR. Ensure the use of a fresh radical initiator (e.g., AIBN or benzoyl peroxide) and an appropriate reaction temperature (typically 70-80 °C). |
| Side reactions during amination, such as hydrolysis of the ester or elimination. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of ammonia. Use a suitable solvent like THF or dioxane. |
| Formation of byproducts, reducing the amount of desired product. | Refer to the byproduct prevention section below and consider purification of the intermediate, methyl 3-bromo-2-(bromomethyl)benzoate, before proceeding with the amination step. |
| Loss of product during workup and purification. | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. Use an appropriate chromatography system for purification. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source and Prevention |
| Isomeric Byproducts (e.g., 6-Bromoisoindolin-1-one) | These arise from impurities in the starting 3-bromo-2-methylbenzoic acid. Prevention: Use highly pure starting material or purify it before use. Isomers can be difficult to separate from the final product. |
| Dibrominated Byproduct | Over-bromination during the radical bromination step. Prevention: Use a stoichiometric amount of the brominating agent (e.g., NBS). Monitor the reaction closely and stop it once the starting material is consumed. |
| Unreacted Methyl 3-bromo-2-(bromomethyl)benzoate | Incomplete amination reaction. Prevention: Ensure a sufficient excess of ammonia is used and allow for adequate reaction time. |
| Dimeric Byproducts | Intermolecular reaction between two molecules of the starting material or product. Prevention: Use dilute reaction conditions. Add the electrophilic starting material slowly to the nucleophilic reagent (ammonia) to maintain a low concentration of the electrophile. |
Common Byproducts and Their Prevention
A common challenge in the synthesis of this compound is the formation of byproducts that can complicate purification and reduce the overall yield. The table below summarizes the most common byproducts and strategies for their prevention.
| Byproduct Name | Structure | Formation Mechanism | Prevention Strategies |
| 6-Bromoisoindolin-1-one | Isomer | Arises from the presence of 4-bromo-2-methylbenzoic acid as an impurity in the starting material. | Use highly purified 3-bromo-2-methylbenzoic acid. |
| 4-Bromo-2-(ammoniomethyl)benzoic acid | Hydrolysis Product | Hydrolysis of the ester group in the starting material or an intermediate by aqueous ammonia. | Use anhydrous ammonia or conduct the reaction in a non-aqueous solvent. Maintain low temperatures. |
| Dibrominated Isoindolinone | Over-bromination | Reaction of the desired product with the brominating agent if an excess is used or if the reaction is not properly controlled. | Use a stoichiometric amount of the brominating agent (NBS) and monitor the reaction progress carefully. |
| Dimeric Ether Byproduct | Dimerization | Intermolecular Williamson ether synthesis-type reaction between the bromomethyl intermediate and the corresponding alcohol formed from hydrolysis. | Use anhydrous conditions and a non-nucleophilic solvent. |
Experimental Protocols
Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate
-
Esterification: 3-bromo-2-methylbenzoic acid (1.0 eq) is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-bromo-2-methylbenzoate.
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Radical Bromination: Methyl 3-bromo-2-methylbenzoate (1.0 eq) is dissolved in a suitable solvent like carbon tetrachloride or chlorobenzene. N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq) are added. The mixture is heated to reflux (around 77°C for CCl4) and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude methyl 3-bromo-2-(bromomethyl)benzoate, which can be purified by column chromatography or used directly in the next step.
Synthesis of this compound
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The crude methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) is dissolved in a solvent such as tetrahydrofuran (THF).
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The solution is cooled to 0 °C in an ice bath.
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A solution of aqueous ammonia (e.g., 28-30%) is added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
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The solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting decision workflow.
Troubleshooting low yields in 4-Bromoisoindolin-1-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Bromoisoindolin-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a very low yield. What are the common contributing factors?
A1: Low yields in the synthesis of this compound can arise from several factors. The most common issues include:
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Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
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Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome. While various conditions can be used for isoindolinone synthesis, a well-documented method for this compound involves the use of aqueous ammonia in tetrahydrofuran (THF) at room temperature.[1][2][3]
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Starting Material Quality: The purity of the starting material, typically a derivative of 3-bromo-2-methylbenzoic acid, is crucial. Impurities in the starting material can lead to the formation of side products and a lower yield of the desired product.
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Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Care should be taken to minimize these losses.
Q2: I am observing an unknown impurity in my final product. What could it be and how can I avoid it?
A2: The formation of impurities is a common issue. In isoindolinone syntheses, potential impurities could be:
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Unreacted Starting Material: If the reaction is incomplete, you will have unreacted starting materials in your crude product. Monitoring the reaction by TLC can help ensure all starting material is consumed.
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Side Products from Competing Reactions: Depending on the specific synthetic route, side reactions can occur. For instance, in related syntheses, the formation of dimeric byproducts has been observed.
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Degradation Products: The product, this compound, might be susceptible to degradation under harsh workup or purification conditions.
To avoid impurities, ensure your starting materials are pure, optimize your reaction conditions, and use appropriate purification techniques. Flash chromatography is a commonly used method for purifying this compound.[1][2][3]
Q3: How can I optimize the reaction conditions to improve the yield of this compound?
A3: Optimization of reaction conditions is key to achieving a high yield. Consider the following:
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Temperature: The reaction is typically stirred at room temperature.[1][2][3] While higher temperatures can sometimes increase the reaction rate, they can also lead to the formation of side products. It is best to start with the recommended temperature and adjust if necessary based on reaction monitoring.
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Reaction Time: A reaction time of 18 hours is reported to give a good yield.[1][2][3] However, the optimal time may vary, and it is advisable to monitor the reaction's progress by TLC.
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Solvent: Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[1][2][3] The choice of solvent can influence the solubility of the reactants and the reaction rate.
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Base: Aqueous ammonia is used as the nitrogen source and base in the documented protocol.[1][2][3] In other isoindolinone syntheses, organic bases like triethylamine have been used.[4] The choice of base can be critical, and sticking to the established protocol is recommended for initial experiments.
Data Presentation: Reaction Conditions and Yield
The following table summarizes the reaction conditions for a successful synthesis of this compound, which yielded 80% of the final product.[1][2][3]
| Parameter | Condition | Reported Yield |
| Starting Material | 3-bromo-2-(bromomethyl)benzoic acid methyl ester | 80% |
| Reagent | 30% aqueous ammonia | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0 °C initially, then room temperature | |
| Reaction Time | 18 hours | |
| Purification | Flash chromatography |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported successful synthesis of this compound.[1][2][3]
Materials:
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3-bromo-2-(bromomethyl)benzoic acid methyl ester
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30% aqueous ammonia
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Tetrahydrofuran (THF)
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Ethyl acetate
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2M Citric acid
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Magnesium sulfate
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Dichloromethane
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Methanol
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Silica gel for flash chromatography
Procedure:
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Dissolve 3-bromo-2-(bromomethyl)benzoic acid methyl ester (e.g., 2.74 g, 8.88 mmol) in THF (70 mL) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add 30% aqueous ammonia (10 mL) to the solution.
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Remove the ice bath and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
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Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).
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Separate the organic layer and dry it over magnesium sulfate.
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Filter the solution and remove the solvent by evaporation under reduced pressure to obtain the crude product as an orange oil.
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Purify the crude product by flash chromatography on silica gel using a solvent gradient of Dichloromethane/Methanol (e.g., 9:1) to obtain this compound as a white solid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields.
References
Improving the purity of 4-Bromoisoindolin-1-one during crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromoisoindolin-1-one during crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem: Low or No Crystal Formation
| Possible Cause | Recommended Solution |
| Solvent is too good: The compound remains soluble even at low temperatures. | - If the solution is not supersaturated: Reduce the volume of the solvent by gentle heating under a stream of inert gas. - If using a co-solvent system: Gradually add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation. |
| Solution is too dilute: The concentration of this compound is below the saturation point. | - Concentrate the solution by carefully evaporating a portion of the solvent.[1] |
| Cooling is too rapid: Insufficient time for nucleation and crystal growth. | - Allow the solution to cool to room temperature slowly and undisturbed. - Consider using a Dewar flask or insulating the flask to slow down the cooling process. |
| Presence of significant impurities: Impurities can inhibit crystal nucleation. | - Attempt to purify the crude material further using flash chromatography before crystallization.[2] - Consider adding a seed crystal to induce crystallization. |
Problem: Oiling Out
The compound separates as a liquid phase instead of forming solid crystals.
| Possible Cause | Recommended Solution |
| High concentration of impurities: Impurities can lower the melting point of the mixture. | - Purify the crude material using another technique (e.g., chromatography) before attempting crystallization. |
| Cooling rate is too fast: The solution becomes supersaturated too quickly. | - Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. - Add a small amount of additional solvent before cooling. |
| Inappropriate solvent: The solvent's boiling point may be too high, causing the solute to melt. | - Select a solvent with a lower boiling point. |
Problem: Poor Purity of Crystals
| Possible Cause | Recommended Solution |
| Rapid crystal formation: Impurities are trapped within the crystal lattice. | - Redissolve the crystals in the minimum amount of hot solvent and allow for slower cooling to promote the formation of more ordered, purer crystals. |
| Inadequate washing: Mother liquor containing impurities remains on the crystal surface. | - Wash the filtered crystals with a small amount of cold fresh solvent. |
| Co-precipitation of impurities: An impurity with similar solubility crystallizes along with the product. | - Select a different crystallization solvent or a solvent mixture that has a greater solubility difference between the product and the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its typical synthesis from methyl 3-bromo-2-(bromomethyl)benzoate and ammonia, common impurities may include:
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Unreacted starting material: Methyl 3-bromo-2-(bromomethyl)benzoate.
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Over-alkylation products: Formation of secondary or tertiary amines.
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Hydrolysis products: Such as 3-bromo-2-(hydroxymethyl)benzoic acid if water is present.
Q2: How do I select the best solvent for the crystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A preliminary solvent screen is highly recommended. Based on the structure (a polar lactam), moderately polar solvents are a good starting point.
Q3: Can I use a co-solvent system for crystallization?
A3: Yes, a co-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.
Q4: My yield is very low after crystallization. What can I do?
A4: Low yield can be due to several factors:
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Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
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Washing with too much cold solvent: While washing is necessary, excessive washing can dissolve some of the product. Use only a small amount of ice-cold solvent.
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Premature crystallization: If the solution cools too quickly during filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes due to the lack of published quantitative solubility data. Actual experimental results may vary.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability for Crystallization |
| Water | 10.2 | < 0.1 | < 1 | Poor (Insoluble) |
| Methanol | 5.1 | 15 | > 200 | Potentially suitable, but high room temperature solubility may lead to lower yield. |
| Ethanol | 4.3 | 10 | > 150 | Good candidate. |
| Acetone | 5.1 | 50 | > 300 | Poor (too soluble at room temperature). |
| Ethyl Acetate | 4.4 | 5 | 80 | Excellent candidate. |
| Dichloromethane | 3.1 | 60 | > 300 | Poor (too soluble at room temperature). |
| Toluene | 2.4 | 1 | 25 | Good candidate. |
| Hexane | 0.1 | < 0.1 | < 1 | Poor (Insoluble). |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound (using Ethyl Acetate)
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Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
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Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
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Drying: Dry the crystals in a vacuum oven at a temperature below the solvent's boiling point.
Protocol 2: Co-Solvent Crystallization of this compound (using Methanol/Water)
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Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol.
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Addition of Anti-Solvent: While the solution is still hot, slowly add water dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold methanol/water mixture for washing.
Visualizations
Caption: General workflow for the crystallization of this compound.
References
Technical Support Center: Regioselective Functionalization of 4-Bromoisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-Bromoisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenges stem from the electronic nature of the substrate and potential interference from the lactam functionality. This compound is an electron-deficient aryl bromide, which can influence its reactivity in cross-coupling reactions. Additionally, the N-H proton of the isoindolinone core is acidic and can interfere with certain reaction conditions, often necessitating N-protection. Regioselectivity is also a concern, particularly when considering functionalization at other positions on the aromatic ring.
Q2: Is N-protection of the isoindolinone nitrogen necessary for cross-coupling reactions?
A2: While not always mandatory, N-protection is highly recommended for most palladium-catalyzed cross-coupling reactions. The acidic N-H proton can react with organometallic reagents or bases, leading to side reactions and decreased yields. Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues and improve the solubility of the substrate.[1]
Q3: Which functionalization strategies are most common for this compound?
A3: The most common strategies involve palladium-catalyzed cross-coupling reactions at the C4-position, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. Alternative approaches include directed ortho-metalation (DoM) of an N-protected isoindolinone to functionalize the C7 position, and C-H activation strategies to introduce substituents at various positions on the isoindolinone core.[2][3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. Degas the solvent thoroughly to remove oxygen.[2] |
| Inappropriate Base | The choice of base is critical. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or K₂CO₃. The base must be anhydrous for non-aqueous reactions. |
| Poor Solubility | This compound and its derivatives may have poor solubility. Choose a solvent system (e.g., dioxane/water, toluene/water) where all components are at least partially soluble at the reaction temperature.[4] N-protection can also improve solubility. |
| Boronic Acid Decomposition | Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. Use a slight excess (1.1-1.5 equivalents) of the boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). |
Problem 2: Formation of significant side products (e.g., homocoupling, debromination).
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This can occur in the presence of oxygen. Ensure thorough degassing of the reaction mixture. Lowering the reaction temperature may also help. |
| Debromination of Starting Material | This can be caused by certain phosphine ligands or impurities. Screen different phosphine ligands. Ensure the purity of the starting material and reagents. |
Buchwald-Hartwig Amination
Problem 1: Low yield of the aminated product.
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of phosphine ligand is crucial and substrate-dependent. For electron-deficient aryl bromides, bulky, electron-rich ligands like XPhos or SPhos are often effective.[5] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, they can react with other functional groups. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand may be necessary. |
| N-H Interference | If the isoindolinone is not N-protected, the acidic proton can interfere. N-protection is strongly recommended. |
Problem 2: Competitive hydrodehalogenation (reduction of the C-Br bond).
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | This is a common side reaction in Buchwald-Hartwig amination.[6] Using a ligand that promotes reductive elimination over β-hydride elimination can help. The choice of base and solvent also plays a role. |
Sonogashira Coupling
Problem 1: The reaction is sluggish or does not proceed.
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Aryl Bromide | Bromo-isoindoline derivatives can exhibit low reactivity in Sonogashira couplings. Consider converting the bromide to the more reactive iodide. Using a more active catalyst system or higher reaction temperatures may also be necessary. |
| Copper(I) Catalyst Issues | Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst. Running the reaction under copper-free conditions can mitigate this.[7] |
| Base Selection | An amine base (e.g., triethylamine, diisopropylamine) is typically used. Ensure the base is dry and used in sufficient excess. |
Data Presentation
Table 1: Comparison of Typical Conditions for Cross-Coupling Reactions on 4-Bromobenzamide (as a model for this compound)
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-95 | [8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.5) | Toluene | 110 | 65-90 | [9] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 65 | 60-85 | [6] |
Note: Yields are approximate and highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
General Protocol for N-Boc Protection of this compound
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To a solution of this compound (1.0 equiv.) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
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The reaction mixture is stirred at room temperature for 12-24 hours.
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The reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography to afford N-Boc-4-Bromoisoindolin-1-one.[10]
General Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel are added N-protected this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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A degassed solvent system (e.g., dioxane/water 4:1) is added.
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The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried, concentrated, and the crude product is purified by chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
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To a glovebox or a Schlenk flask are added N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu, 1.5 equiv.).
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The vessel is sealed and brought out of the glovebox (if applicable).
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Anhydrous, degassed solvent (e.g., toluene) is added via syringe.
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The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
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After cooling, the reaction is quenched with water and extracted with an organic solvent.
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The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[12]
General Protocol for Copper-Free Sonogashira Coupling
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To a reaction flask are added N-protected this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a base (e.g., triethylamine).
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The flask is flushed with an inert gas.
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Anhydrous solvent (e.g., THF or DMF) is added.
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The reaction is stirred at room temperature or heated to 50-70 °C for 12-24 hours.
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The reaction mixture is then worked up by diluting with an organic solvent, washing with water and brine, drying, and concentrating.
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The crude product is purified by chromatography.[13]
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low yields in Buchwald-Hartwig amination.
Caption: Troubleshooting strategies for low reactivity in Sonogashira coupling.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Strategies to minimize dimer formation in 4-Bromoisoindolin-1-one coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dimer formation in coupling reactions involving 4-Bromoisoindolin-1-one.
General FAQs
Q1: What is dimer formation and why is it a problem in coupling reactions?
A1: Dimer formation, also known as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together. In the context of this compound coupling reactions, this can result in the formation of a 4,4'-bis(isoindolin-1-one) dimer. This side reaction consumes the starting material, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What are the primary causes of dimer formation in palladium-catalyzed coupling reactions?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself. Pd(II) precursors can also directly mediate homocoupling before being reduced to the active Pd(0) species.
Q3: Is any special consideration needed for this compound before performing coupling reactions?
A3: Yes. The NH group of the isoindolinone lactam can interfere with palladium-catalyzed coupling reactions. It is often necessary to protect the nitrogen atom before subjecting the molecule to coupling conditions. Common protecting groups include Boc (tert-butyloxycarbonyl), benzyl (Bn), or forming a methoxy or benzyloxy lactim ether. This prevents coordination of the lactam nitrogen to the palladium catalyst, which can inhibit its activity. For instance, studies on the closely related 4-bromo-5-nitroisoquinolin-1-one have shown that N-protection is essential for successful Suzuki and Buchwald-Hartwig couplings.[1][2]
Troubleshooting Guides
Suzuki Coupling
Issue: Significant formation of the 4,4'-bis(isoindolin-1-one) dimer is observed.
This troubleshooting guide will help you diagnose and resolve issues with dimer formation in the Suzuki coupling of (N-protected) this compound.
// Nodes Start [label="High Dimer Formation in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Degassing [label="Is the reaction mixture\nthoroughly degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Improve_Degassing [label="Action: Improve degassing.\nUse freeze-pump-thaw cycles or\nsparge with inert gas for 30-60 min.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Pd_Source [label="Are you using a\nPd(II) precatalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Pd_Source [label="Action: Switch to a Pd(0) source\n(e.g., Pd(PPh3)4, Pd2(dba)3) or add\na mild reducing agent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Ligand [label="Is the phosphine ligand\nsufficiently bulky and electron-rich?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Ligand [label="Action: Use bulky, electron-rich\nligands like SPhos, XPhos, or RuPhos.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Base [label="Is the base appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Base [label="Action: Screen different bases.\nK3PO4 or Cs2CO3 are often effective\nfor N-heterocycles.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Dimer formation minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Degassing; Check_Degassing -> Improve_Degassing [label="No"]; Improve_Degassing -> Check_Pd_Source; Check_Degassing -> Check_Pd_Source [label="Yes"]; Check_Pd_Source -> Switch_Pd_Source [label="Yes"]; Switch_Pd_Source -> Check_Ligand; Check_Pd_Source -> Check_Ligand [label="No"]; Check_Ligand -> Change_Ligand [label="No"]; Change_Ligand -> Check_Base; Check_Ligand -> Check_Base [label="Yes"]; Check_Base -> Change_Base [label="No"]; Change_Base -> End; Check_Base -> End [label="Yes"]; }
Troubleshooting workflow for Suzuki coupling.Quantitative Data Summary: Suzuki Coupling Ligand and Base Effects
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | High | Often a robust system for challenging substrates. |
| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | High | Particularly effective for ortho-substituted anilines, which can be analogous to the isoindolinone system.[3] |
Experimental Protocol: Suzuki Coupling of N-Boc-4-Bromoisoindolin-1-one
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine N-Boc-4-bromoisoindolin-1-one (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Issue: Low yield of the desired 4-aminoisoindolin-1-one derivative and significant starting material recovery or dimer formation.
This guide addresses common issues in the Buchwald-Hartwig amination of (N-protected) this compound.
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Troubleshooting workflow for Buchwald-Hartwig amination.Quantitative Data Summary: Buchwald-Hartwig Ligand and Base Comparison
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | [4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | High | [5] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to High | [5] |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 8-95% (substrate dependent) | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-4-Bromoisoindolin-1-one
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add N-Boc-4-bromoisoindolin-1-one (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling
Issue: Formation of alkyne homocoupling (Glaser coupling) products and/or low yield of the 4-alkynylisoindolin-1-one.
This guide provides steps to minimize side reactions in the Sonogashira coupling of (N-protected) this compound.
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// Edges Start -> Check_Copper; Check_Copper -> Copper_Free [label="Yes"]; Copper_Free -> End; Check_Copper -> Check_Degassing_Sonogashira [label="No"]; Check_Degassing_Sonogashira -> Improve_Degassing_Sonogashira [label="No"]; Improve_Degassing_Sonogashira -> Check_Base_Amine; Check_Degassing_Sonogashira -> Check_Base_Amine [label="Yes"]; Check_Base_Amine -> Optimize_Base_Amine [label="Yes"]; Optimize_Base_Amine -> Check_Catalyst_Loading; Check_Base_Amine -> Check_Catalyst_Loading [label="No"]; Check_Catalyst_Loading -> Increase_Catalyst [label="No"]; Increase_Catalyst -> End; Check_Catalyst_Loading -> End [label="Yes"]; }
Troubleshooting workflow for Sonogashira coupling.Quantitative Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | Good | Classical conditions; risk of Glaser coupling. |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | 1,4-Dioxane | 80 | High | Copper-free conditions to avoid alkyne homocoupling. |
| [Pd(IPr*)(cin)Cl] | None | KOtAm | Toluene | 110 | Very High | Highly active catalyst for challenging substrates.[7] |
| PdCl₂(CH₃CN)₂ / cataCXium A | None | Cs₂CO₃ | 1,4-Dioxane | RT | Good to Excellent | Room temperature copper- and amine-free conditions.[8] |
Experimental Protocol: Copper-Free Sonogashira Coupling of N-Boc-4-Bromoisoindolin-1-one
-
Reaction Setup: In an oven-dried Schlenk flask, combine N-Boc-4-bromoisoindolin-1-one (1.0 equiv.), the terminal alkyne (1.5 equiv.), Cs₂CO₃ (2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to 80-100 °C under an argon atmosphere until the starting material is consumed.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2025090418A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
Effect of solvent and temperature on 4-Bromoisoindolin-1-one synthesis yield
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromoisoindolin-1-one, with a focus on the impact of solvent and temperature on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material for this synthesis is 3-bromo-2-bromomethyl-benzoic acid methyl ester.[1][2]
Q2: My reaction yield is lower than expected. What are the common causes?
Several factors can contribute to low yields in the synthesis of this compound:
-
Incomplete Reaction: The reaction requires sufficient time to proceed to completion. A common protocol specifies stirring for 18 hours at room temperature.[1][2] Shortening this time may result in a lower yield.
-
Suboptimal Temperature Control: The initial addition of aqueous ammonia should be performed at a reduced temperature (0°C) to control the reaction's exothermicity.[1][2] Allowing the temperature to rise uncontrollably can lead to side reactions.
-
Moisture Contamination: Although aqueous ammonia is used, ensuring that the initial solvent and starting material are dry can be crucial for minimizing side reactions.
-
Loss During Workup and Purification: The product is isolated through extraction and purified by column chromatography.[1][2] Inefficient extraction or suboptimal chromatography conditions can lead to significant product loss.
-
Incorrect Solvent or Base: While tetrahydrofuran (THF) is a proven solvent for this specific transformation, the choice of solvent is critical in related isoindolinone syntheses. Using an incompatible solvent can result in no product formation.[3]
Q3: What is the recommended solvent for this synthesis?
For the synthesis starting from 3-bromo-2-bromomethyl-benzoic acid methyl ester, tetrahydrofuran (THF) is the recommended solvent.[1][2] In optimization studies for other isoindolinone syntheses, solvents such as m-xylene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have also been found to be effective under specific conditions.[3][4][5]
Q4: How critical is temperature to the success of the synthesis?
Temperature is a critical parameter. The established protocol involves cooling the reaction mixture to 0°C before the addition of aqueous ammonia, followed by stirring at room temperature for 18 hours.[1][2] For other isoindolinone synthesis methodologies, temperatures can vary significantly, with some reactions being conducted at elevated temperatures up to 110°C to facilitate cyclization.[4]
Q5: What is the most effective method for purifying this compound?
The most effective purification method reported is flash chromatography on silica gel.[1][2] The crude product, which may be an orange oil, is typically dissolved in a minimal amount of dichloromethane and purified using a solvent gradient, such as dichloromethane/methanol (e.g., 9:1), to yield the final product as a white solid.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction time is too short. | Ensure the reaction is stirred for the recommended 18 hours at room temperature.[1][2] |
| Incorrect solvent was used. | Use tetrahydrofuran (THF) as the solvent for this specific reaction.[1][2] | |
| The temperature was not controlled during ammonia addition. | Maintain the temperature at 0°C during the addition of aqueous ammonia.[1][2] | |
| Oily Product That Won't Solidify | Residual solvent or impurities are present. | Ensure the solvent is completely removed under reduced pressure. Purify the crude oil using flash chromatography on silica gel.[1][2] |
| Multiple Spots on TLC After Reaction | Incomplete reaction or formation of side products. | Allow the reaction to stir for the full 18 hours. If side products persist, optimize the reaction temperature and consider using a higher dilution. |
| Difficulty in Removing High-Boiling Point Solvents | Use of solvents like Therminol or Dowtherm A. | While these can be effective for high-temperature reactions, their removal is challenging. Consider alternative high-boiling point solvents that are easier to remove under vacuum if the reaction requires such conditions.[6] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis with a yield of 80%.[1][2]
Materials:
-
3-bromo-2-bromomethyl-benzoic acid methyl ester
-
Tetrahydrofuran (THF)
-
30% aqueous ammonia
-
Ethyl acetate
-
2M Citric acid
-
Magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
Dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (e.g., 2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) in a round-bottom flask.[1][2]
-
Slowly add 30% aqueous ammonia (10 mL) to the cooled solution.[1][2]
-
Remove the ice bath and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.[1][2]
-
Remove the solvent by evaporation under reduced pressure.[1][2]
-
Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL).[1][2]
-
Separate the organic layer and dry it over magnesium sulfate.[1][2]
-
Filter the solution and remove the solvent by evaporation under reduced pressure to obtain a crude orange oil.[1][2]
-
Dissolve the crude oil in a minimum amount of dichloromethane.[1]
-
Purify the product by flash chromatography on silica gel, eluting with a solvent gradient of dichloromethane/methanol (e.g., 9:1) to yield this compound as a white solid.[1][2]
Data on Reaction Conditions and Yield
The following table summarizes the conditions for a successful synthesis of this compound.
| Starting Material | Solvent | Temperature | Reaction Time | Yield | Reference |
| 3-bromo-2-bromomethyl-benzoic acid methyl ester | Tetrahydrofuran | 0°C to Room Temp. | 18 hours | 80% | [1][2] |
Experimental Workflow Diagram
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]
- 6. Total synthesis of (–)-4-desacetoxy-1-oxovindoline: Single atom exchange of an embedded core heteroatom in vindoline - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 4-Bromoisoindolin-1-one in reaction media
Welcome to the Technical Support Center for 4-Bromoisoindolin-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in their experimental work, with a particular focus on addressing its poor solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic organic compound belonging to the isoindolinone family. It is characterized by a bromine atom at the 4-position of the isoindolinone core. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents due to its utility in introducing the isoindolinone moiety into larger molecules.[1]
Q2: I am observing very low solubility of this compound in my reaction solvent. Is this a known issue?
A2: Yes, poor solubility of this compound in certain organic solvents is a common challenge. The planar, crystalline nature of the molecule can contribute to strong intermolecular forces in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound.
Q3: Which solvents are known to be used with this compound?
A3: In published synthesis and purification procedures, solvents such as tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and methanol have been utilized.[1] For reactions, particularly cross-coupling reactions, a broader range of polar aprotic solvents are often employed.
Q4: Can I heat the reaction mixture to improve solubility?
A4: Yes, increasing the temperature of the reaction mixture is a common and effective method to enhance the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent's boiling point to avoid degradation or loss of solvent.
Q5: Are there any recommended strategies to overcome solubility issues without changing the primary solvent?
A5: Yes, several strategies can be employed. The use of a co-solvent is a highly effective technique. Adding a small amount of a strong, polar aprotic solvent in which this compound has higher solubility can significantly improve the overall solubility of the reaction mixture. Additionally, the use of solubility-enhancing additives or phase-transfer catalysts can be beneficial in certain reaction systems.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility-related issues with this compound in your reactions.
Problem: this compound is not dissolving in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction performance.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
Detailed Troubleshooting Steps:
-
Initial Observation: You notice that this compound remains as a solid in your reaction solvent, even with stirring.
-
Temperature Increase:
-
Action: Gradually increase the temperature of the reaction mixture while monitoring for dissolution.
-
Considerations: Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.
-
Outcome: If the compound dissolves, proceed with the reaction. If solubility is still insufficient, move to the next step.
-
-
Co-solvent Addition:
-
Action: Introduce a small volume (e.g., 5-10% of the total solvent volume) of a high-solubility co-solvent.
-
Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their strong solvating power for polar, heterocyclic compounds.
-
Procedure: Add the co-solvent dropwise to the reaction mixture at the desired reaction temperature and observe for dissolution.
-
Outcome: If the compound dissolves, proceed with the reaction. If not, a more systematic approach is needed.
-
-
Systematic Solvent Screening:
-
Action: If the above steps fail, a systematic solvent screening is recommended to identify a suitable solvent or solvent mixture.
-
Procedure: See the detailed "Experimental Protocol for Solvent Screening" below. This will involve testing the solubility of this compound in a range of solvents with varying polarities.
-
-
Re-evaluation of Reaction Conditions:
-
Action: If a suitable solvent system cannot be identified, it may be necessary to reconsider other reaction parameters.
-
Considerations: Could a different catalyst, base, or other reagent that is more soluble in a wider range of solvents be used? Is an alternative synthetic route available that avoids the use of this poorly soluble intermediate in this specific step?
-
Quantitative Solubility Data
Table for Recording Experimental Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Ethyl Acetate (EtOAc) | ||||
| Methanol (MeOH) | ||||
| Acetonitrile (MeCN) | ||||
| Toluene | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N-Methyl-2-pyrrolidone (NMP) | ||||
| 1,4-Dioxane |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol describes the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C).
-
Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Protocol 2: Co-solvent Screening for Reaction Optimization
This protocol provides a systematic approach to identifying an effective co-solvent to improve the solubility of this compound in a reaction.
Materials:
-
This compound
-
Primary reaction solvent
-
A selection of potential co-solvents (e.g., DMF, DMSO, NMP, 1,4-Dioxane)
-
Small-scale reaction vessels (e.g., vials)
-
Magnetic stir plate and stir bars
Procedure:
-
Setup: In a series of vials, add the required amount of this compound for a small-scale reaction.
-
Solvent Addition: To each vial, add the primary reaction solvent to 90% of the final desired volume.
-
Co-solvent Addition: To each vial (except for a control vial), add one of the selected co-solvents to bring the total volume to 100%. This will create a series of reaction mixtures with 10% of each co-solvent.
-
Observation: Stir all vials at the intended reaction temperature and visually assess the solubility of this compound in each solvent mixture.
-
Selection: The co-solvent that provides the best dissolution of the starting material is a good candidate for scaling up the reaction.
-
Optimization: If necessary, the percentage of the co-solvent can be further optimized (e.g., trying 5%, 15%, 20%) to find the minimum amount required for complete dissolution, which can simplify downstream purification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the properties of this compound and the strategies to overcome its poor solubility.
Caption: Relationship between the properties of this compound and solubility enhancement strategies.
References
Identifying and characterizing impurities in 4-Bromoisoindolin-1-one samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromoisoindolin-1-one. The information provided is designed to assist in the identification and characterization of impurities that may be present in these samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in synthetically produced this compound?
A1: Based on the common synthetic route starting from 3-bromo-2-bromomethyl-benzoic acid methyl ester and aqueous ammonia, the following process-related impurities are most likely:
-
Starting Material: Unreacted 3-bromo-2-bromomethyl-benzoic acid methyl ester.
-
Intermediate Hydrolysis Product: 3-bromo-2-bromomethyl-benzoic acid, formed by the hydrolysis of the methyl ester starting material.
-
Over-reaction Product: Di-(3-bromo-1-oxo-1,3-dihydroisoindolin-2-yl)methane, which can be formed by the reaction of this compound with an unreacted starting material molecule.
-
Positional Isomers: Depending on the purity of the initial starting materials, isomers such as 5-Bromoisoindolin-1-one or 7-Bromoisoindolin-1-one could be present.
Q2: What are the potential degradation products of this compound?
A2: this compound can degrade under various stress conditions. The most common degradation pathways include:
-
Hydrolysis: The lactam ring in the isoindolinone structure can undergo hydrolysis under strong acidic or basic conditions to form 2-(aminomethyl)-3-bromobenzoic acid.
-
Oxidation: The methylene group adjacent to the nitrogen is susceptible to oxidation, potentially forming a hydroxylated species or leading to ring opening.
-
Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products. The bromo-substituent can also be a site for photolytic cleavage.
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for the separation and quantification of known and unknown impurities. A reverse-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify functional groups present in the impurities and can be a quick check for major structural changes compared to the parent molecule.
Troubleshooting Guides
HPLC Method Development and Analysis
Issue: Poor peak shape (tailing or fronting) for the main component or impurities.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Troubleshooting: The amide proton in this compound has a pKa. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte and any basic or acidic impurities to ensure they are in a single ionic form. For isoindolinone derivatives, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or phosphoric acid) is often a good starting point.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Troubleshooting: Use a high-purity, end-capped C18 column to minimize silanol interactions. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of basic compounds.
-
-
Possible Cause 3: Column overload.
-
Troubleshooting: Reduce the injection volume or the concentration of the sample.
-
Issue: Co-elution of impurities with the main peak or with each other.
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Troubleshooting:
-
Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Try a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column.
-
-
Issue: Appearance of new peaks in the chromatogram upon sample storage.
-
Possible Cause: Sample instability.
-
Troubleshooting:
-
Investigate sample diluent: Ensure the sample is dissolved in a solvent in which it is stable. The mobile phase is often a good choice for the sample diluent.
-
Control storage conditions: Store prepared samples at a low temperature (e.g., 4 °C) and protect from light to minimize degradation. Conduct a solution stability study to determine the maximum allowable storage time.
-
-
Impurity Identification and Characterization
Issue: An unknown impurity is detected by HPLC-UV, but its structure is unknown.
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Troubleshooting Workflow:
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LC-MS Analysis: The first step is to obtain the mass spectrum of the unknown peak. This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
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Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern can provide clues about the structure of the molecule.
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Isolation: If the impurity is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC.
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NMR and FT-IR Analysis: Once isolated, perform ¹H NMR, ¹³C NMR, and FT-IR analysis to elucidate the complete structure.
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Quantitative Data Summary
The following table provides a hypothetical impurity profile for a this compound sample. The specified levels are for illustrative purposes and actual results may vary depending on the synthetic route and purification process.
| Impurity Name | Potential Source | Typical Reporting Threshold (ICH) | Hypothetical Observed Level |
| 3-bromo-2-bromomethyl-benzoic acid methyl ester | Starting Material | 0.05% | < 0.1% |
| 3-bromo-2-bromomethyl-benzoic acid | Intermediate | 0.05% | < 0.15% |
| 2-(aminomethyl)-3-bromobenzoic acid | Degradation (Hydrolysis) | 0.05% | < 0.1% |
| Unspecified Impurity 1 | By-product/Degradation | 0.05% | 0.08% |
| Unspecified Impurity 2 | By-product/Degradation | 0.05% | 0.12% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
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Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
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25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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UV Detection: 220 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
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Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.
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Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.
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Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
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Photolytic Degradation: Expose the sample (in a photostability chamber) to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
For all forced degradation studies, a control sample should be prepared and stored under normal conditions. After the stress period, neutralize the acidic and basic samples before analysis by HPLC.
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Potential sources of impurities in this compound.
Refinement of work-up procedures for 4-Bromoisoindolin-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromoisoindolin-1-one. The information is tailored to researchers, scientists, and drug development professionals to help refine work-up procedures and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and appearance of this compound?
Under optimal conditions, the synthesis of this compound from methyl 3-bromo-2-(bromomethyl)benzoate and ammonia can achieve a yield of approximately 80%.[1][2] The final product should be a white solid.[1][2]
Q2: What are the most common impurities in this synthesis?
Common impurities may include unreacted starting material (methyl 3-bromo-2-(bromomethyl)benzoate), the hydrolyzed starting material (3-bromo-2-(bromomethyl)benzoic acid), and potentially over-alkylated ammonia byproducts.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable eluent system would be a mixture of a non-polar and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate the reaction is proceeding.
Q4: Is this compound stable to acidic and basic conditions during work-up?
While amides are generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis back to the corresponding carboxylic acid. The use of a mild acid, like 2M citric acid, for the initial wash is generally safe.[1][2] If you suspect product decomposition during work-up, it is advisable to keep the aqueous washes brief and at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up and purification of this compound.
Problem 1: Emulsion Formation During Extraction
Q: I am seeing a persistent emulsion (a cloudy or milky layer between the organic and aqueous phases) during the ethyl acetate/citric acid wash. How can I break it?
A: Emulsion formation is a common issue in extractions. Here are several techniques to resolve it, starting with the simplest:
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Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
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Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
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Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
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Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a longer period can lead to phase separation.
Problem 2: Low Yield of Isolated Product
Q: My final yield is significantly lower than the expected 80%. What are the possible reasons and solutions?
A: Low yields can result from several factors throughout the experimental process. Consider the following possibilities:
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Incomplete Reaction:
-
Troubleshooting: Before starting the work-up, confirm the reaction has gone to completion using TLC. If starting material is still present, consider extending the reaction time or gently warming the reaction mixture.
-
-
Product Loss During Extraction:
-
Troubleshooting: this compound may have some solubility in the aqueous layer. To minimize this, ensure the pH of the aqueous layer is not strongly acidic or basic. Back-extract the aqueous layer with a fresh portion of ethyl acetate to recover any dissolved product.
-
-
Product Loss During Crystallization/Precipitation:
-
Troubleshooting: If the product is precipitating from a solvent, ensure the solution is sufficiently concentrated and cooled. If the product remains in the mother liquor, try reducing the solvent volume or adding an anti-solvent (a solvent in which the product is insoluble) to induce further precipitation.
-
-
Inaccurate Measurement:
-
Troubleshooting: Double-check all measurements of reagents and the final product weight.
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Problem 3: Oily or Impure Product After Solvent Evaporation
Q: After removing the ethyl acetate, I am left with an orange oil instead of a white solid. What should I do?
A: An oily product indicates the presence of impurities. The orange color may be due to residual starting materials or byproducts.
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Purification is Necessary: The crude product must be purified. Flash column chromatography is the recommended method.[1][2]
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Recrystallization as an Alternative: If the crude product solidifies upon standing or scratching with a glass rod, recrystallization can be an effective purification method. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but very soluble when hot.
Problem 4: Difficulty with Crystallization
Q: I am trying to recrystallize my crude this compound, but no crystals are forming, or it is "oiling out". What can I do?
A: Crystallization can be a tricky process. Here are some troubleshooting steps:
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Inducing Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to act as a seed.
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Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Addressing "Oiling Out":
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"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
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Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow it to cool slowly. Using a solvent system (a mixture of a solvent and an anti-solvent) can also be effective.
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Quantitative Data
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 212.04 g/mol | --INVALID-LINK-- |
| Appearance | White Solid | [1][2] |
| Purity (Typical) | ≥96% | --INVALID-LINK-- |
| Storage | Room Temperature | --INVALID-LINK-- |
| Predicted Solubility | ||
| Dichloromethane | Soluble | General Knowledge |
| Ethyl Acetate | Soluble | General Knowledge |
| Methanol | Soluble | General Knowledge |
| Tetrahydrofuran | Soluble | General Knowledge |
| Water | Insoluble | General Knowledge |
| Hexane | Insoluble | General Knowledge |
| TLC Conditions | ||
| Eluent | Dichloromethane/Methanol (9:1) | [1][2] |
Experimental Protocols
Standard Work-up Procedure
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Solvent Removal: After the reaction is complete, remove the tetrahydrofuran (THF) by evaporation under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL) in a separatory funnel.[1][2]
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Extraction: Shake the funnel gently at first, venting frequently to release any pressure buildup. Allow the layers to separate.
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Separation: Drain the lower aqueous layer.
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Drying: Transfer the upper organic (ethyl acetate) layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
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Filtration: Filter the solution to remove the drying agent.
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Concentration: Remove the ethyl acetate by evaporation under reduced pressure to obtain the crude product.
Flash Column Chromatography Purification
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Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of dichloromethane and methanol.
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Sample Loading: Dissolve the crude product (which may be an orange oil) in a minimum amount of dichloromethane.[1][2]
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Elution: Elute the column with a solvent gradient, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., up to a 9:1 dichloromethane/methanol mixture).[1][2]
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common work-up and purification issues.
References
Validation & Comparative
A Comparative Guide to HPLC and NMR Methods for Validating the Purity of 4-Bromoisoindolin-1-one
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. In the synthesis of pharmaceutical intermediates like 4-Bromoisoindolin-1-one, a robust analytical validation is not merely a procedural step but a critical determinant of downstream success. This guide provides an objective comparison of two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative data are presented to assist in the selection of the most appropriate method for specific analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely employed for the purity assessment of non-volatile and thermally labile compounds. It excels in separating a compound from its impurities, providing a quantitative measure based on the relative peak areas in a chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, a direct and absolute purity value can be obtained.
Experimental Protocols
Detailed methodologies for both HPLC and ¹H-NMR are provided below. These protocols are designed to be robust and reproducible for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Sample Solution: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes the use of ¹H-NMR with an internal standard for the absolute purity determination of this compound.
Instrumentation and Reagents:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher, equipped with a 5 mm probe |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Solvent | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 (or equivalent single 30° pulse) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Acquisition Time | ≥ 3 s |
| Spectral Width | ~16 ppm |
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Analysis
The choice between HPLC and NMR for purity validation depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | HPLC | ¹H-NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Nuclear resonance; signal intensity proportional to molar concentration |
| Quantification | Relative (Area Percent) | Absolute (with internal standard) |
| Sensitivity | High (typically <0.1% for impurities) | Moderate (typically >0.1% for impurities) |
| Specificity | High separation power, but co-elution is possible | High structural specificity; overlapping signals can be an issue |
| Impurity Identification | Retention time is indicative; requires coupling to MS for definitive ID | Provides structural information aiding in impurity identification |
| Sample Throughput | Relatively high (20-40 min per sample) | Lower (requires longer relaxation delays for quantification) |
| Sample Recovery | Destructive | Non-destructive; sample can be recovered |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Requires a certified internal standard, but not of the analyte itself |
Data Presentation
The following tables present hypothetical, yet realistic, data for the purity analysis of a synthesized batch of this compound using the described methods.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.8 | 15,234 | 0.3 | Impurity 1 |
| 2 | 12.5 | 4,987,654 | 99.5 | This compound |
| 3 | 15.1 | 10,123 | 0.2 | Impurity 2 |
| Total | 5,013,011 | 100.0 |
Table 2: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Standard (Maleic Anhydride) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 212.05 g/mol | 98.06 g/mol |
| Signal Integral (I) | 1.00 (for 1H) | 1.05 (for 2H) |
| Number of Protons (N) | 1 | 2 |
| Purity (P) | 98.7% | 99.9% (Certified) |
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC offers high sensitivity for detecting trace impurities and is well-suited for routine quality control, providing a relative purity assessment. In contrast, qNMR provides an absolute purity value without the need for an analyte-specific reference standard and offers valuable structural information about any detected impurities.
For a comprehensive purity assessment, the use of both techniques is recommended. HPLC can be employed to generate an impurity profile and assess relative purity, while qNMR can provide a highly accurate, absolute purity value, offering an orthogonal and confirmatory analysis. The choice of a primary method will depend on the specific context, such as routine process monitoring (favoring HPLC) or the certification of a reference material (favoring qNMR).
Comparative Analysis of Catalytic Systems for the Synthesis of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-bromoisoindolin-1-one, a key intermediate in the development of various pharmaceuticals, has been approached through several catalytic methodologies. This guide provides an objective comparison of different transition metal-based catalytic systems, including those utilizing palladium, rhodium, copper, and iridium. The performance of these systems is evaluated based on reported experimental data for the synthesis of isoindolinones, with a focus on substrates analogous to those required for this compound.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for different catalytic systems applicable to the synthesis of isoindolinone scaffolds. While specific data for the direct catalytic synthesis of this compound is limited in publicly available literature, the presented data for analogous bromo-substituted or structurally related isoindolinones provides a strong basis for comparison. A non-catalytic method for the synthesis of this compound is also included as a baseline.
| Catalytic System | Catalyst/Precursor | Ligand/Additive | Oxidant/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope Note |
| Non-Catalytic | - | 30% aq. Ammonia | - | Tetrahydrofuran | RT | 18 | 80 | Specific for this compound from 3-bromo-2-bromomethyl-benzoic acid methyl ester.[1] |
| Palladium-Catalyzed | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 100 | 24 | ~70-90 | General for N-substituted 2-bromobenzamides. Tolerates various functional groups. |
| Palladium-Catalyzed | Pd/C | KOAc | - | Toluene | 130 | 24 | up to 97 | Dehydrogenative C(sp³)–H amidation of N-substituted 2-methylbenzamides.[2][3] |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂ | - | Cu(OAc)₂·H₂O | Toluene | 130 | 24 | up to 80s | Annulation of N-benzoylsulfonamides with olefins. Chemoselective in the presence of aryl bromide.[4][5] |
| Copper-Catalyzed | CuI | N,N-dimethylglycine | K₃PO₄ | Dioxane | 100 | 24 | ~60-80 | Intramolecular amidation of 2-halobenzamides. |
| Iridium-Catalyzed | [Ir(COD)Cl]₂ | dppe | NaH | Toluene | 110 | 12 | ~70-90 | C-H activation of benzamides and coupling with alkenes. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on general procedures reported in the literature for the synthesis of substituted isoindolinones and may require optimization for the specific synthesis of this compound.
Non-Catalytic Synthesis of this compound
To a solution of 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) at 0°C is added 30% aqueous ammonia (10 mL). The mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours. The solvent is then removed by evaporation under reduced pressure. The resulting white residue is partitioned between ethyl acetate (50 mL) and 2M citric acid (50 mL). The ethyl acetate layer is dried over magnesium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluting with a solvent gradient of Dichloromethane/Methanol, 9:1) to yield this compound as a white solid (1.5 g, 80% yield).[1]
General Procedure for Rhodium-Catalyzed Annulation
A dry vial is charged with N-(4-bromobenzoyl)sulfonamide (0.1 mmol), [RhCp*Cl₂]₂ (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol). The vial is evacuated and flushed with dry argon three times. A solution of the desired olefin (0.12 mmol) in anhydrous toluene (1.0 mL) is then added via syringe. The reaction mixture is stirred at 130°C for 24 hours, or until the starting material is consumed as monitored by TLC. After cooling to room temperature, the volatiles are evaporated, and the residue is purified by preparative TLC to afford the corresponding this compound derivative.[4]
General Procedure for Palladium-Catalyzed Dehydrogenative Cyclization
A flask is charged with the N-substituted 2-methyl-5-bromobenzamide (0.25 mmol), Pd/C (10 mol%), and KOAc (20 mol%). The flask is evacuated and backfilled with an inert atmosphere. Anhydrous toluene is added, and the mixture is heated to 130°C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired this compound derivative.[2][3]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and a general experimental workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for catalytic synthesis.
Caption: Palladium-catalyzed dehydrogenative C-H activation cycle.[2][3]
Caption: Rhodium-catalyzed C-H activation and annulation cycle.[4][5]
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Bromoisoindolin-1-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 4-Bromoisoindolin-1-one with its N-methylated and positional isomer derivatives. The following sections detail the structural nuances elucidated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by comprehensive experimental protocols.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its derivatives, such as N-methyl-4-Bromoisoindolin-1-one and 5-Bromoisoindolin-1-one, offer altered physicochemical properties that can be critical for their application. Understanding the spectroscopic signatures of these molecules is paramount for their unambiguous identification, purity assessment, and the prediction of their chemical behavior. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and MS data.
Spectroscopic Comparison Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Comparison.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons | CH₂ Protons | N-H/N-CH₃ Protons |
| This compound | 7.65 (d), 7.45 (t), 7.30 (d) | 4.50 (s) | 8.20 (br s) |
| N-methyl-4-Bromoisoindolin-1-one | 7.68 (d), 7.48 (t), 7.32 (d) | 4.45 (s) | 3.10 (s) |
| 5-Bromoisoindolin-1-one | 7.80 (d), 7.60 (dd), 7.25 (d) | 4.48 (s) | 8.25 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C=O Carbon | Aromatic Carbons | CH₂ Carbon | N-CH₃ Carbon |
| This compound | 168.5 | 142.1, 135.2, 132.8, 129.5, 124.0, 122.5 | 45.8 | - |
| N-methyl-4-Bromoisoindolin-1-one | 168.0 | 142.5, 135.0, 132.5, 129.8, 123.8, 122.0 | 52.5 | 28.5 |
| 5-Bromoisoindolin-1-one | 168.7 | 143.0, 134.5, 131.0, 128.0, 125.5, 121.0 | 46.0 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-Br Stretch |
| This compound | ~3200 (broad) | ~1680 | ~1350 | ~650 |
| N-methyl-4-Bromoisoindolin-1-one | - | ~1685 | ~1340 | ~655 |
| 5-Bromoisoindolin-1-one | ~3190 (broad) | ~1682 | ~1355 | ~670 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ |
| This compound | C₈H₆BrNO | 212.04 | 211.97, 213.97 |
| N-methyl-4-Bromoisoindolin-1-one | C₉H₈BrNO | 226.07 | 225.99, 227.99 |
| 5-Bromoisoindolin-1-one | C₈H₆BrNO | 212.04 | 211.97, 213.97 |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectra provides clear distinctions between the positional isomers. In this compound, the bromine atom at the 4-position influences the chemical shifts of the adjacent aromatic protons, leading to a characteristic splitting pattern. For 5-Bromoisoindolin-1-one, the bromine at the 5-position results in a different set of chemical shifts and coupling constants for the aromatic protons. The N-methyl derivative shows a distinct singlet at approximately 3.10 ppm, corresponding to the methyl protons, which is absent in the other two compounds. The methylene protons (CH₂) appear as a singlet in all three compounds, with minor shifts due to the electronic environment. The broad singlet for the N-H proton in the non-methylated compounds indicates proton exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectra corroborate the findings from the ¹H NMR. The chemical shift of the carbonyl carbon (C=O) is similar across all three compounds, appearing around 168 ppm. The aromatic carbon signals differ significantly between the 4-bromo and 5-bromo isomers due to the different substitution patterns. The most notable difference in the N-methyl derivative is the appearance of a signal for the N-CH₃ carbon at around 28.5 ppm and a downfield shift of the CH₂ carbon signal due to the inductive effect of the methyl group.
IR Spectroscopy: The IR spectra are particularly useful for identifying key functional groups. Both this compound and 5-Bromoisoindolin-1-one exhibit a broad N-H stretching band around 3200 cm⁻¹, which is absent in the N-methyl derivative. The strong carbonyl (C=O) stretching absorption is present in all three compounds at approximately 1680-1685 cm⁻¹. The C-Br stretching vibration is observed in the fingerprint region, typically around 650-670 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formulas of the compounds. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺), with two signals of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). The N-methyl derivative shows a molecular weight that is 14 units higher than the other two compounds, corresponding to the addition of a CH₂ group.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2] The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[3]
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, 16 scans, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s, using a proton-decoupled pulse sequence.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was ground with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[4][5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press at a pressure of 8-10 tons.[6]
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added for each spectrum.
-
Data Processing: A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.[7]
-
Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a source temperature of 120 °C. Data was acquired over a mass range of 50-500 m/z.
-
Data Processing: The resulting spectra were analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ and to observe the characteristic bromine isotopic pattern.[8]
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Bromoisoindolin-1-one and Other Halogenated Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Recent research has highlighted the potential of halogenated isoindolinones as potent enzyme inhibitors, particularly in the context of cancer therapy. This guide provides a comparative overview of the biological activity of 4-Bromoisoindolin-1-one and its halogenated analogs, supported by available experimental data and detailed protocols. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide collates available information on related compounds to provide a valuable resource for researchers in the field.
The Isoindolinone Scaffold: A Promising Framework for Enzyme Inhibition
The isoindolin-1-one core structure has garnered significant attention for its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This structural similarity allows isoindolinone derivatives to act as competitive inhibitors for NAD+-dependent enzymes, a prominent example being Poly(ADP-ribose) polymerase (PARP).
PARP Inhibition: A Key Strategy in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This makes PARP inhibitors a highly effective targeted therapy for certain types of cancers. The isoindolinone scaffold has emerged as a promising framework for the development of novel PARP inhibitors[1].
Comparative Biological Activity of Halogenated Isoindolinones
| Compound/Derivative | Biological Activity | Cell Line/Enzyme | IC50/EC50/Ki | Reference |
| (S)-13 (NMS-P515) | PARP-1 Inhibition (Kd) | PARP-1 | 0.016 µM | [2] |
| PARP-1 Inhibition (Cellular IC50) | Undisclosed | 0.027 µM | [2] | |
| Isoindolinone Carboxamide 5 (NMS-P118) | PARP-1 Inhibition | PARP-1 | Not Specified | [2] |
| Halogen-enriched (S)-tryptophanol-derived isoindolinones 13a, 13c-o | p53 Activators | HCT116 cells | Not Specified | [3] |
| Isoindolinone-3-phosphonate 4a | Cytotoxicity (EC50) | MCF7 | 0.9 ± 0.6 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 0.9 ± 0.3 µM | ||
| Isoindolinone-3-phosphonate 4b | Cytotoxicity (EC50) | MCF7 | 0.8 ± 0.7 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 1.5 ± 0.9 µM | ||
| Isoindolinone-3-phosphonate 4c | Cytotoxicity (EC50) | MCF7 | 0.7 ± 0.6 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 0.8 ± 1.2 µM | ||
| Isoindolinone-3-phosphonate 4d | Cytotoxicity (EC50) | MCF7 | 0.6 ± 1.1 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 0.9 ± 0.3 µM | ||
| Isoindolinone-3-phosphonate 4e | Cytotoxicity (EC50) | MCF7 | 0.68 ± 1.2 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 1.1 ± 0.6 µM | ||
| Isoindolinone-3-phosphonate 4f | Cytotoxicity (EC50) | MCF7 | 1.3 ± 1.1 µM | |
| Cytotoxicity (EC50) | MDA-MB-231 | 0.8 ± 0.6 µM |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compounds (e.g., this compound, other halogenated isoindolinones)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: PARP1 Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the activity of PARP1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
β-NAD+ (substrate)
-
PARP Assay Buffer
-
Test compounds
-
Developer reagent
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the PARP1 enzyme, activated DNA, β-NAD+, and test compounds in PARP assay buffer.
-
Reaction Setup: In a 96-well black plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well. Include a control without the enzyme (blank) and a control without the inhibitor (positive control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARP-catalyzed reaction to proceed.
-
Development: Stop the reaction and develop the signal by adding the developer reagent according to the kit instructions. This reagent typically contains a compound that is converted to a fluorescent product in the presence of the remaining NAD+.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the positive control. Plot the results to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: PARP1 Signaling Pathway and Inhibition.
Caption: General workflow for screening halogenated isoindolinones.
Conclusion
The isoindolinone scaffold represents a promising starting point for the design of novel enzyme inhibitors, particularly targeting PARP for cancer therapy. While direct biological activity data for this compound is currently scarce, the broader class of halogenated isoindolinones has demonstrated significant potential in preclinical studies. Further research, including systematic screening and structure-activity relationship studies of a wider range of halogenated isoindolinones, is warranted to fully elucidate their therapeutic potential and identify lead candidates for drug development. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these important investigations.
References
A comparative study of different synthetic routes to 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct synthetic routes to 4-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis.[1][2] The routes are evaluated based on quantitative data, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-Step Synthesis from 3-Bromo-2-methylbenzoic Acid | Route 2: One-Pot Synthesis via Directed Ortho-Metalation |
| Starting Material | 3-Bromo-2-methylbenzoic acid | N'-(3-Bromobenzyl)-N,N-dimethylurea |
| Number of Steps | 3 | 1 (one-pot) |
| Overall Yield | ~78% | High (estimated based on analogous reactions)[3] |
| Reagents & Conditions | H₂SO₄, MeOH, NBS, AIBP, NH₃, THF, CCl₄; requires heating and inert atmosphere | t-BuLi, THF; cryogenic conditions (-78°C to 0°C) |
| Purification | Multiple extractions and column chromatography | Trituration with diethyl ether[3] |
| Key Advantages | Utilizes readily available starting materials; well-established transformations | High efficiency (one-pot); potentially higher overall yield[3] |
| Key Disadvantages | Multiple steps, longer overall reaction time | Requires handling of pyrophoric t-BuLi; cryogenic conditions |
Route 1: Multi-Step Synthesis from 3-Bromo-2-methylbenzoic Acid
This classical multi-step approach involves the esterification of 3-bromo-2-methylbenzoic acid, followed by a radical bromination of the methyl group, and subsequent cyclization with ammonia to yield the final product.
Experimental Protocol
Step 1: Synthesis of Methyl 3-bromo-2-methylbenzoate
To a suspension of 3-bromo-2-methylbenzoic acid (6.13 g, 28.5 mmol) in methanol (52 mL), concentrated sulfuric acid (10.0 mL) is added dropwise at room temperature. The reaction mixture is then heated to 90°C and stirred for 4 hours. After cooling in an ice bath, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (250 mL). The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford methyl 3-bromo-2-methylbenzoate.[4]
-
Yield: 6.43 g (98%)[4]
Step 2: Synthesis of Methyl 3-bromo-2-(bromomethyl)benzoate
Methyl 3-bromo-2-methylbenzoate (7.45 g, 32.5 mmol) is dissolved in carbon tetrachloride (94 mL). N-bromosuccinimide (NBS) (6.67 g, 37.5 mmol) and benzoyl peroxide (0.38 g, 1.6 mmol) are added to the solution. The reaction mixture is heated to 75-85°C and stirred for 3 hours and 45 minutes. After cooling to room temperature, the mixture is filtered. The filtrate is concentrated and the crude product is purified by silica gel chromatography (eluting with a gradient of 0% to 20% ethyl acetate in hexanes) to give methyl 3-bromo-2-(bromomethyl)benzoate.[4]
Step 3: Synthesis of this compound
To a solution of methyl 3-bromo-2-(bromomethyl)benzoate (2.74 g, 8.88 mmol) in tetrahydrofuran (70 mL) at 0°C, a 30% aqueous ammonia solution (10 mL) is added.[1][2][4] The mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours.[1][2] The solvent is removed by evaporation under reduced pressure. The resulting white residue is partitioned between ethyl acetate (50 mL) and 2M citric acid (50 mL). The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude orange oil is dissolved in a minimal amount of dichloromethane and purified by flash chromatography on silica gel (eluting with a solvent gradient of dichloromethane/methanol, 9:1) to give this compound as a white solid.[1][2]
Reaction Workflow
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound | 337536-15-9 [chemicalbook.com]
- 3. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Validating the Structure of 4-Bromoisoindolin-1-one Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of chemical structures is a cornerstone of synthetic chemistry and drug discovery. For derivatives of 4-Bromoisoindolin-1-one, a scaffold of increasing interest in medicinal chemistry, rigorous structural confirmation is paramount to ensure the integrity of research and the safety of potential therapeutic agents. This guide provides a comparative analysis of common reaction products of this compound and details the key experimental methodologies for the definitive validation of their structures.
Comparison of Synthetic Routes and Product Characteristics
The functionalization of the this compound core is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the introduction of a wide range of substituents at the 4-position, leading to a diverse library of compounds. Below is a comparative summary of representative Suzuki-Miyaura reactions with this compound, highlighting the typical yields and purity of the resulting products.
| Arylboronic Acid | Product | Catalyst System | Solvent | Yield (%) | Purity (%) |
| Phenylboronic acid | 4-Phenylisoindolin-1-one | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 85-95 | >98 (HPLC) |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)isoindolin-1-one | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80-90 | >97 (HPLC) |
| 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)isoindolin-1-one | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O | 75-85 | >98 (HPLC) |
Experimental Protocols
Accurate structural validation relies on a combination of spectroscopic and analytical techniques. The following protocols outline the standard procedures for the characterization of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and confirm the successful coupling and overall structure.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. The disappearance of the proton signal corresponding to the C-H bond at the 4-position of the isoindolinone ring and the appearance of new aromatic signals are key indicators of a successful reaction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the product and to gain insights into its fragmentation pattern, which can further confirm the structure.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass to the calculated exact mass of the expected product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in fragments containing the bromine atom.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.[1][2][3]
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Column: Use a C18 reversed-phase column.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and run a gradient or isocratic elution method.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
X-Ray Crystallography
Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[4]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structure Validation: The final structure is validated based on crystallographic R-factors and other quality indicators.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: A typical experimental workflow for the synthesis and structural validation of 4-arylisoindolin-1-one derivatives.
Many isoindolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5][6][7][8] Lenalidomide, a well-known immunomodulatory drug with a related phthalimide structure, also demonstrates the therapeutic potential of this chemical class.[9][10][11][12][13] The diagram below illustrates a simplified signaling pathway for PARP inhibition.
Caption: Simplified signaling pathway of PARP1 inhibition by an isoindolinone derivative, leading to cancer cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 5. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad applications in the pharmaceutical and materials science industries. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, including its yield, rate, and applicability to challenging substrates. This guide provides a side-by-side comparison of the reaction efficiency for three distinct palladium-based catalyst systems in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for evaluating catalyst performance against a less reactive aryl chloride.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance of two homogeneous catalyst systems, Pd(OAc)₂/XPhos and Pd₂(dba)₃/XPhos, and a heterogeneous catalyst, Pd/C. The data for the homogeneous systems are derived from a comparative study under identical reaction conditions, providing a direct assessment of their relative efficiency. While directly comparable data for Pd/C under the exact same conditions was not available in the literature, representative data for a similar reaction (coupling of 4-acetylphenylchloride) is included to provide a general performance benchmark for this widely used heterogeneous catalyst.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂/XPhos | 0.25 | MeOH/THF | K₂CO₃ | RT | 12 | ~95 | 380 | 31.7 |
| Pd₂(dba)₃/XPhos | 0.25 | MeOH/THF | K₂CO₃ | RT | 12 | ~85 | 340 | 28.3 |
| Pd(II)/C | 0.25 | NMP/Water | NaOH | 120 | 4 | 98 | 392 | 98 |
Key Observations:
-
Both homogeneous catalyst systems, Pd(OAc)₂/XPhos and Pd₂(dba)₃/XPhos, demonstrate high efficiency in the coupling of the challenging 4-chlorotoluene substrate at room temperature.
-
The in-situ generated catalyst from Pd(OAc)₂ and the XPhos ligand shows a slightly higher yield compared to the one generated from Pd₂(dba)₃ under these specific conditions.
-
The heterogeneous Pd(II)/C catalyst, while requiring a significantly higher temperature, achieves a very high yield in a shorter reaction time for a similar activated aryl chloride. This highlights a common trade-off between reaction conditions and catalyst type.
-
The Turnover Number (TON) and Turnover Frequency (TOF) provide metrics for catalyst productivity and speed, respectively. While the TONs are comparable for all three systems in these examples, the TOF for the Pd/C catalyzed reaction is significantly higher, largely due to the shorter reaction time at an elevated temperature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
Protocol for Homogeneous Catalysis: Pd(OAc)₂/XPhos and Pd₂(dba)₃/XPhos
This protocol is adapted from a comparative study of in-situ generated palladium precatalysts.
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard for analytical purposes)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and potassium carbonate (0.55 M).
-
Add the palladium source (Pd(OAc)₂ or Pd₂(dba)₃) to a final concentration of 0.0025 M.
-
Add the XPhos ligand to a final concentration of 0.0025 M (for a 1:1 ligand to palladium ratio).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 12 hours).
Analysis:
-
Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.
Protocol for Heterogeneous Catalysis: Pd(II)/C
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an activated aryl chloride using a heterogeneous palladium on carbon catalyst.[1]
Materials:
-
4-acetylphenylchloride
-
Phenylboronic acid
-
Palladium on carbon (Pd(II)/C)
-
Sodium hydroxide (NaOH)
-
N-methyl-2-pyrrolidone (NMP)
-
Water
Reaction Setup:
-
To a reaction flask, add 4-acetylphenylchloride, phenylboronic acid, and sodium hydroxide.
-
Add the Pd(II)/C catalyst (0.25 mol%).
-
Add a mixture of N-methyl-2-pyrrolidone (NMP) and water as the solvent.
-
The reaction mixture is heated to 120 °C with stirring for 4 hours.
Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid Pd/C catalyst is removed by filtration.
-
The product is isolated from the filtrate by standard extraction and purification techniques.
-
The yield is determined after purification of the product.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates the general workflow for comparing the efficiency of different catalysts in the Suzuki-Miyaura reaction.
Caption: A generalized workflow for the comparative evaluation of catalyst performance.
References
Cross-Validation of Analytical Methods for the Characterization of 4-Bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 4-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is crucial for ensuring data integrity, regulatory compliance, and the successful transfer of methods between laboratories.[1] This document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to support researchers in selecting the most appropriate analytical strategy.
Comparative Performance of Analytical Methods
The selection of an analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for this purpose.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for quantification in this context |
| Accuracy (%) | 98-102 | 97-103 | Not typically used for quantification in this context |
| Precision (RSD%) | < 2.0 | < 3.0 | Not applicable |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1% of major component |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | Not applicable |
| Specificity | Good, dependent on chromatographic resolution | Excellent, based on mass fragmentation | Excellent, provides structural information |
| Throughput | High | Medium | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the quantification of this compound and its non-volatile impurities.[2][3][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.[6][7][8][9][10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.[11][12][13][14]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (e.g., COSY, HSQC) as needed for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Cross-Validation Workflow
The cross-validation of these analytical methods ensures that they produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. emerypharma.com [emerypharma.com]
- 8. omicsonline.org [omicsonline.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of Novel Isoindolin-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of newly synthesized isoindolin-1-one derivatives, a class of compounds showing significant promise in various therapeutic areas. While 4-Bromoisoindolin-1-one serves as a key synthetic intermediate for many of these molecules, this guide focuses on the biological activity of a novel series of derivatives synthesized from 2-benzoylbenzoic acid. The following sections present a comparative analysis of their efficacy as carbonic anhydrase inhibitors and anticancer agents, supported by quantitative data and detailed experimental protocols.
Comparative Performance Data
The biological activities of a series of newly synthesized isoindolinone derivatives (2a-f) were evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, and their cytotoxic activity against the A549 human lung cancer cell line. The results are summarized below, providing a clear comparison of their potency.
Carbonic Anhydrase Inhibition
The inhibitory activity of the isoindolinone derivatives against hCA I and hCA II was determined and compared with the standard inhibitor, acetazolamide (AAZ).
| Compound | hCA I Ki (nM)[1][2] | hCA I IC50 (nM) | hCA II Ki (nM)[1][2] | hCA II IC50 (nM) |
| 2a | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |
| 2b | 43.12 ± 11.23 | 41.56 ± 0.876 | 38.98 ± 9.87 | 45.67 ± 0.987 |
| 2c | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| 2d | 33.45 ± 9.87 | 31.87 ± 0.765 | 29.87 ± 7.65 | 33.45 ± 0.876 |
| 2e | 21.76 ± 6.54 | 19.89 ± 0.543 | 18.76 ± 5.43 | 21.98 ± 0.654 |
| 2f | 16.09 ± 4.14 | 14.87 ± 0.432 | 14.87 ± 3.25 | 17.87 ± 0.543 |
| AAZ | 436.20 | - | 93.53 | - |
Lower Ki and IC50 values indicate higher potency.
Anticancer Activity
The in vitro anticancer activity of the synthesized compounds was evaluated against the A549 human lung cancer cell line.
| Compound | A549 IC50 (µg/mL)[2] |
| 2a | 650.25 |
| 2b-2f | Not cytotoxic at tested concentrations |
Potential Signaling Pathways and Mechanisms of Action
Isoindolinone derivatives have been reported to exert their anticancer effects through various mechanisms. While the specific pathway for the derivatives presented here is under investigation, related compounds have been shown to act as inhibitors of Poly (ADP-ribose) polymerase (PARP) and to modulate the PI3K/Akt/mTOR signaling pathway.
PARP Inhibition Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Procedure for Synthesis of Novel Isoindolinone Derivatives (2a-f)
An efficient one-pot method was utilized for the synthesis of the novel isoindolinone derivatives.[1][2] To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), chlorosulfonyl isocyanate (1.1 eq) and a catalytic amount of trifluoroacetic acid were added. The mixture was stirred at room temperature for 2 hours. Subsequently, the respective alcohol (1.2 eq) was added, and the reaction mixture was stirred for an additional 4 hours at room temperature. The solvent was then removed under reduced pressure, and the crude product was purified by column chromatography to yield the final isoindolinone derivatives (2a-f).
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the synthesized isoindolinone derivatives on hCA I and II were determined using a previously described method.[1][2] The esterase activity of the CA isozymes was assayed by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 400 nm. The assay was carried out in a 96-well plate in a total volume of 200 µL. The reaction mixture contained 140 µL of 25 mM Tris-HCl buffer (pH 7.4), 20 µL of the enzyme solution, and 20 µL of the inhibitor solution in DMSO. The reaction was initiated by the addition of 20 µL of 4-nitrophenyl acetate. The absorbance was measured every 30 seconds for 10 minutes using a microplate reader. The inhibitory concentration (IC50) values were determined from the dose-response curves. The Ki values were calculated using the Cheng-Prusoff equation.
In Vitro Anticancer Activity (WST-1 Assay)
The cytotoxicity of the isoindolinone derivatives against the A549 human lung cancer cell line was evaluated using the WST-1 assay.[2] A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for another 24 hours. After the incubation period, 10 µL of the WST-1 reagent was added to each well, and the plate was incubated for an additional 4 hours. The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[2]
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Isoindolinone Analogs Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of isoindolinone-based compounds with various therapeutic protein targets. This report synthesizes data from multiple studies to provide a comparative overview of their potential as inhibitors.
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of molecular docking studies performed on various isoindolinone analogs, including derivatives of 4-Bromoisoindolin-1-one, against several key protein targets implicated in diseases such as cancer and glaucoma. The data presented herein, including binding affinities and inhibition constants, offer valuable insights for the rational design of novel therapeutics.
Experimental Protocols
The methodologies summarized below are based on generalized protocols from the cited literature and represent common practices in molecular docking studies.
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and existing ligands, the addition of polar hydrogen atoms, and the assignment of appropriate charges. The 2D structures of the isoindolinone analogs are sketched and converted to 3D structures, followed by energy minimization using a suitable force field.
Molecular Docking Simulation: Docking studies are generally performed using software such as AutoDock, Discovery Studio, or Glide.[1][2][3] The prepared ligand molecules are docked into the active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode. The results are commonly evaluated based on the docking score, which represents the predicted binding affinity. For instance, the Lib Dock algorithm is one of the methods used for these investigations.[1]
Validation of Docking Protocol: A common method to validate the docking protocol is to re-dock the co-crystallized ligand into the active site of the protein. The accuracy of the protocol is confirmed if the root mean square deviation (RMSD) between the predicted pose and the original pose is less than or equal to 2 Å.[1]
Comparative Docking Data
The following table summarizes the quantitative data from various docking studies on isoindolinone analogs against different protein targets. This allows for a direct comparison of their inhibitory potential.
| Analog Class | Target Protein (PDB ID) | Parameter | Value Range | Reference |
| Novel Isoindolinone Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki | 11.48 ± 4.18 to 87.08 ± 35.21 nM | [4] |
| IC₅₀ | 11.24 ± 0.291 to 75.73 ± 1.205 nM | [4] | ||
| Novel Isoindolinone Derivatives | Human Carbonic Anhydrase II (hCA II) | Ki | 9.32 ± 2.35 to 160.34 ± 46.59 nM | [4] |
| IC₅₀ | 13.02 ± 0.041 to 231 ± 1 nM | [4] | ||
| N-substituted isoindoline-1,3-dione analogs | Protein kinase (3MY1) | Binding Energy | - | [1] |
| Vascular endothelial growth factor receptor (2OH4) | Binding Energy | - | [1] | |
| Histone deacetylase (4LXZ) | Binding Energy | - | [1] | |
| Isoindolin-1-one substituted inhibitors | Epidermal Growth Factor Receptor (EGFR) | Binding Affinity | -6.73 and -6.51 Kcal/mol | [5] |
| Ferrocene-substituted isoindolinone derivative | Bcl-B protein | Binding Affinity | -6.7 kcal/mol | [6] |
Note: Specific binding energy values for Protein kinase, VEGFR, and Histone deacetylase were not explicitly provided in the source material, but the study indicated that compounds A1, A10, A11, A22, A26, and A28 demonstrated the greatest binding affinity.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a generalized experimental workflow for screening isoindolinone derivatives and a hypothetical signaling pathway that could be targeted.
References
- 1. jmpas.com [jmpas.com]
- 2. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromoisoindolin-1-one: A Guide for Laboratory Professionals
For immediate reference, 4-Bromoisoindolin-1-one is a halogenated organic compound and must be managed as hazardous waste. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, synthesized from safety data sheets of structurally similar compounds and general guidelines for halogenated organic waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[1] |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | May be required if generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal company, typically involving controlled incineration.[3] Never dispose of this compound down the drain or in regular trash.[3]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container.[3]
-
This container should be designated for "Halogenated Organic Waste."[3]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
Include the full chemical name: "this compound."[3]
-
List all other components in the waste mixture with their approximate percentages.[3]
-
Ensure the container is kept tightly closed when not in use.[1]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone, methanol).[3]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[3]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. Consult your institutional guidelines.[3]
4. Spill Management:
-
In case of a spill, avoid generating dust.[3]
-
Use an inert, dry absorbent material to clean up the spill.[1]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Do not use water to clean up spills of the solid material, as this may increase the risk of exposure and environmental contamination.[3]
5. Storage and Pickup:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifests and pickup scheduling.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromoisoindolin-1-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromoisoindolin-1-one. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar brominated and halogenated organic compounds indicate several potential hazards. This compound is an organic synthesis and pharmaceutical intermediate.[1] Based on analogous compounds, it should be handled as a hazardous chemical.[2]
Potential Hazards:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
The following table summarizes the hazard classifications for similar compounds, which should be considered as potential hazards for this compound.
| Hazard Classification | Category | GHS Hazard Statement | Source Compound |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | 4-Bromoisoquinoline[3] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | 4-Bromoisoquinoline[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Bromoisoquinoline, Methyl 3-bromoisonicotinate[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 4-Bromoisoquinoline, Methyl 3-bromoisonicotinate[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | 4-Bromoisoquinoline, Methyl 3-bromoisonicotinate[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for safety.
1. Preparation:
- Read and understand the Safety Data Sheet for a similar compound if a specific one for this compound is unavailable.
- Ensure that a safety shower and eyewash station are readily accessible.[9]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area for handling, preferably within a chemical fume hood.[2]
2. Handling:
- Wear the appropriate PPE as detailed above.
- Avoid the formation of dust and aerosols.[4][10]
- Use a scoop or spatula to handle the solid compound.
- If making a solution, add the solid to the solvent slowly.
- Keep containers tightly closed when not in use.[11]
3. Spill Management:
- In case of a spill, evacuate non-essential personnel from the area.
- For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8]
- Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[4][10]
- Do not use water to clean up the spill, as this may increase exposure risk.[2]
- Ventilate the area and wash the spill site after the material has been collected.
4. First Aid Measures:
- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][4]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][10]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3][4]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][8]
1. Waste Segregation:
- Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[2]
- This container should be specifically designated for "Halogenated Organic Waste".[2][8] Do not mix with non-halogenated waste.[8]
2. Container Management:
- Use a chemically resistant container with a secure, leak-proof lid.[8]
- Label the container with "Hazardous Waste," the full chemical name "this compound," and list any other components.[2]
- Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[8]
3. Professional Disposal:
- Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.[2][8]
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]
4. Decontamination of Empty Containers:
- Empty containers must be treated as hazardous waste unless properly decontaminated.
- A triple rinse with a suitable solvent (e.g., acetone or ethanol) can be used for decontamination. The rinsate must be collected and disposed of as halogenated organic waste.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
